Boc-D-Tyr(tBu)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLLMOXFVKKCN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of Boc-D-Tyr(tBu)-OH?
An In-depth Technical Guide to the Physicochemical Properties of Boc-D-Tyr(tBu)-OH
Introduction
N-α-(tert-Butoxycarbonyl)-O-(tert-butyl)-D-tyrosine, commonly abbreviated as this compound, is a pivotal protected amino acid derivative utilized extensively in synthetic organic chemistry. For researchers and professionals in drug development and peptide synthesis, a thorough understanding of its physicochemical properties is not merely academic—it is fundamental to ensuring the success of complex multi-step syntheses, particularly in the realm of solid-phase peptide synthesis (SPPS).
This guide offers a detailed examination of the core chemical and physical characteristics of this compound. We will move beyond simple data presentation to explore the causality behind its properties, providing field-proven insights into its handling, analysis, and application. The dual-protection scheme, featuring an acid-labile Boc group on the α-amino function and a more robust, yet still acid-cleavable, tert-butyl ether on the side-chain hydroxyl, is central to its utility in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS.[1][2][3] Understanding the precise nature of this compound is the first step toward leveraging its full potential in the synthesis of novel peptides and complex molecules.
Chemical Identity and Structure
The precise identification of a chemical reagent is the foundation of reproducible science. The structural features of this compound—specifically the bulky, lipophilic tert-butyl groups—are directly responsible for many of its characteristic properties, including its solubility profile and stability.
| Identifier | Value | Reference(s) |
| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoic acid | [4] |
| Synonyms | N-α-(t-Butoxycarbonyl)-O-(t-butyl)-D-tyrosine, Boc-D-Tyrosine(t-butyl) | [1][4][5] |
| CAS Number | 507276-74-6 | [1][6][7][8][9] |
| Molecular Formula | C₁₈H₂₇NO₅ | [6][7][8][9] |
| Molecular Weight | 337.41 g/mol | [6][7][8] |
| Appearance | White to off-white solid powder | [1][5][9] |
Chemical Structure:
Core Physicochemical Properties
The physical properties of this compound dictate its behavior in solution and in the solid state, which has direct implications for reaction setup, purification, and storage.
| Property | Value / Description | Reference(s) |
| Melting Point | 113-118 °C (for the L-isomer) | [10][11][12] |
| Optical Rotation | [α]D20 = +15 ± 2º (c=1 in DMF) (inferred) | [11][13] |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water | [1][10][12][14] |
| Appearance | White to off-white or slight yellow powder | [9][12][13] |
Melting Point
The melting point is a critical indicator of purity. For this compound, most commercial sources provide data for its enantiomer, Boc-L-Tyr(tBu)-OH, which has a melting point in the range of 113-118 °C.[10][11][12] According to the principles of stereochemistry, enantiomers possess identical physical properties, such as melting point, boiling point, and density. Therefore, pure this compound is expected to have the same melting point range as its L-counterpart. A significant depression or broadening of this range would suggest the presence of impurities.
Optical Rotation
As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a defining characteristic used to confirm stereochemical integrity. Data for the L-isomer is reported as [α]D20 = -15 ± 2º (c=1 in DMF).[11] The D-enantiomer will have an equal but opposite rotation. Thus, the expected specific rotation for this compound is +15 ± 2º under the same conditions. This measurement is crucial for quality control, as contamination with the L-isomer would cause a deviation from this value.
Solubility Profile
The solubility of this compound is dominated by the two bulky, nonpolar tert-butyl protecting groups. These groups increase the compound's lipophilicity, rendering it readily soluble in common organic solvents but insoluble in water.[1][10] This property is advantageous in SPPS, which is typically conducted in non-aqueous polar solvents.
| Solvent | Reported Solubility | Approx. Molar Concentration | Notes | Reference(s) |
| Dimethylformamide (DMF) | "Clearly soluble" at 1 mmol in 2 mL | ~0.5 M | A standard solvent for peptide synthesis. | [13][14] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | ~0.296 M | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended. | [14][15] |
| Dichloromethane (DCM) | Soluble | - | A common solvent for handling Boc-protected amino acids. | [1][12][14] |
| Water | Insoluble | - | The hydrophobic protecting groups prevent dissolution in aqueous media. | [1][10][12] |
The high solubility in solvents like DMF and DCM is critical for achieving efficient coupling reactions during peptide synthesis, ensuring that the reagent is fully available to react with the resin-bound peptide chain.[2][14]
Stability and Handling
Proper storage and handling are essential to maintain the integrity of this compound.
-
Storage: The compound is stable under recommended storage conditions.[5] It should be stored in a tightly sealed container in a cool, dry place.[9] Specific temperature recommendations vary, ranging from ambient (10°C - 25°C) to refrigerated (2-8°C or ≤5°C) or frozen (-20°C) for long-term preservation.[5][6][10][11][15] Storing at lower temperatures minimizes the risk of slow degradation over time.
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the electron-rich aromatic ring or other parts of the molecule.[5]
-
Handling: Standard laboratory hygiene should be observed, including the use of personal protective equipment (gloves, safety glasses). Avoid breathing dust by handling in a well-ventilated area or fume hood.[5][16]
Experimental Protocols for Quality Assessment
A self-validating system of protocols is essential for ensuring the quality of starting materials in drug development. The following workflows outline standard procedures for the characterization of this compound.
References
- 1. CAS 507276-74-6: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 507276-74-6 [amp.chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. This compound | 507276-74-6 | FB72175 | Biosynth [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. This compound - CsBioChina [csbiochina.com]
- 10. echemi.com [echemi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. chembk.com [chembk.com]
The Cornerstone of Stability: A Technical Guide to Boc-D-Tyr(tBu)-OH in Peptide Synthesis
Introduction: Engineering Peptides with Precision and Stability
In the landscape of modern drug discovery and development, synthetic peptides represent a frontier of immense therapeutic potential. Their specificity and biological activity are, however, often counterbalanced by their susceptibility to enzymatic degradation. The strategic incorporation of non-natural amino acids, such as D-enantiomers, is a cornerstone of medicinal chemistry, aimed at enhancing the proteolytic stability and, consequently, the in vivo half-life of peptide-based therapeutics.[1] This guide provides an in-depth technical exploration of Boc-D-Tyr(tBu)-OH, a pivotal building block in the synthesis of robust and bioactive peptides. We will delve into its unique structural attributes, its functional role in peptide synthesis, and provide field-proven protocols for its application.
This compound is a derivative of the amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) ether.[2] This dual-protection scheme is fundamental to its utility, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS).[3][4] The D-configuration of the chiral center offers inherent resistance to proteases, which are stereospecific for L-amino acids.[5]
Structural Anatomy and Physicochemical Profile
The efficacy of this compound in peptide synthesis is intrinsically linked to its molecular architecture and physical properties. Understanding these characteristics is paramount for optimizing reaction conditions and ensuring successful peptide assembly.
Core Structural Features
The structure of this compound is defined by three key components:
-
D-Tyrosine Backbone: The D-enantiomer of tyrosine provides the foundational stereochemistry that imparts proteolytic resistance to the resulting peptide.[1][5]
-
Nα-Boc Protecting Group: The tert-butyloxycarbonyl group is a temporary protecting group for the alpha-amino functionality. Its key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal at each cycle of peptide synthesis without affecting the more acid-stable side-chain protecting groups.[6][7]
-
Side-Chain tBu Protecting Group: The tert-butyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is considered a "permanent" protecting group during the iterative cycles of peptide synthesis. It is stable to the milder acidic conditions used for Boc deprotection but is readily cleaved during the final, harsh acidolytic step, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which simultaneously cleaves the peptide from the resin support.[3][8]
Physicochemical Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in peptide synthesis.
| Property | Value | References |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoic acid | [9] |
| CAS Number | 507276-74-6 | [9] |
| Molecular Formula | C₁₈H₂₇NO₅ | [10][11] |
| Molecular Weight | 337.41 g/mol | [10][11] |
| Appearance | White to off-white powder | [11][12] |
| Melting Point | 112 - 118 °C | [11][12] |
| Optical Rotation | [α]²⁰/D = -15.0 ± 2.0° (c=1 in DMF) | [11][12] |
| Solubility | Soluble in DMF, DMSO, DCM, Chloroform, Ethyl Acetate, and Acetone. Insoluble in water. | [9][13][14][15][16] |
The Functional Role of this compound in Peptide Synthesis
The strategic design of this compound addresses several critical challenges in peptide synthesis, ensuring the fidelity and purity of the final product.
Preventing Unwanted Side Reactions
The primary function of the protecting groups is to prevent unwanted side reactions during peptide bond formation.
-
Nα-Boc Group: By temporarily blocking the alpha-amino group, the Boc group ensures that the amino acid is coupled in the correct sequence and prevents self-polymerization.[6]
-
Side-Chain tBu Group: The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during coupling, leading to branched peptide impurities. The tBu ether effectively shields this reactive group, preventing O-acylation.[8] Furthermore, the electron-rich aromatic ring of tyrosine is susceptible to alkylation by carbocations generated during the acid-mediated deprotection of other groups. The tBu ether provides steric hindrance and electronic deactivation, mitigating this side reaction.[8]
Ensuring Orthogonality in Synthesis
The concept of orthogonality is central to modern peptide synthesis. It refers to the ability to remove one type of protecting group without affecting others.[7] In the context of Boc/Bzl SPPS, the differential acid lability of the Nα-Boc group and the side-chain tBu group provides the necessary orthogonality. The Boc group is removed with moderate acid (e.g., TFA), while the tBu group remains intact until the final, strong acid cleavage.[3][15]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound in a typical manual Boc-SPPS workflow.
Workflow for a Single Amino Acid Coupling Cycle in Boc-SPPS
References
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 507276-74-6: this compound | CymitQuimica [cymitquimica.com]
- 10. peptide.com [peptide.com]
- 11. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
A Technical Guide to N-α-Boc-O-tert-butyl-D-tyrosine: Properties and Applications in Solid-Phase Peptide Synthesis
This guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-O-(tert-butyl)-D-tyrosine, commonly referred to as Boc-D-Tyr(tBu)-OH. It is a critical building block for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, particularly those utilizing Boc-based strategies. We will explore its fundamental properties, the rationale behind its chemical design, and its practical application in Solid-Phase Peptide Synthesis (SPPS).
Core Molecular Profile
This compound is a derivative of the non-proteinogenic D-enantiomer of tyrosine. Its structure is strategically modified with two distinct acid-labile protecting groups, the tert-butyloxycarbonyl (Boc) group and the tert-butyl (tBu) group, which are essential for its function in stepwise peptide synthesis.
Key Physicochemical Properties
The precise molecular characteristics of this compound are fundamental for accurate reagent preparation and stoichiometric calculations in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₇NO₅ | [1][2][3][4] |
| Molecular Weight | 337.41 g/mol | [1][5][6] |
| CAS Number | 507276-74-6 | [1][2][3][7][8] |
| Appearance | White to off-white powder | [8][9] |
| Synonyms | N-Boc-O-t-butyl-D-tyrosine, N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-D-tyrosine | [2][4][7] |
| Solubility | Soluble in organic solvents like DMF, DCM, DMSO, and Chloroform. Insoluble in water. | [9][10] |
The Rationale of the Orthogonal Protecting Group Strategy
The utility of this compound in peptide synthesis is rooted in its dual-protection scheme, which is central to the Boc/Bzl (benzyl) protection strategy in SPPS.[10] This approach relies on the differential acid lability of the two protecting groups.
-
Nα-Boc Group (Temporary Protection): The Boc group on the alpha-amino function is highly sensitive to moderately acidic conditions. It is selectively removed at each cycle of peptide synthesis using an agent like trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11][12] This unmasks the amine, making it available for coupling with the next amino acid in the sequence.
-
Side-Chain tBu Group (Permanent Protection): The phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tBu) ether.[10] This group is significantly more stable to the mild acid conditions used for Boc deprotection. Its purpose is to prevent undesirable side reactions, such as O-acylation, during the peptide chain elongation process.[13] The tBu group is only removed during the final, harsh acid cleavage step, typically with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][13]
This differential stability is the cornerstone of a successful synthesis, allowing for the sequential and controlled assembly of the peptide chain.
Caption: Orthogonal protection strategy of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent for incorporating D-tyrosine residues into a peptide sequence via the Boc-SPPS methodology.[14] The general workflow is iterative, involving repeated cycles of deprotection, neutralization, and coupling.
Experimental Protocol: Single Coupling Cycle
This protocol outlines the addition of a single this compound residue to a growing peptide chain anchored to a solid support (e.g., Merrifield resin).
1. Nα-Boc Deprotection:
- The peptide-resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes to remove the N-terminal Boc group.[11]
- The resin is then washed thoroughly with DCM and isopropanol (IPA) to remove residual acid and TFA salts.[11]
2. Neutralization:
- The protonated N-terminal amine is neutralized using a hindered base, typically 10% diisopropylethylamine (DIEA) in DCM or DMF, to prepare it for coupling.[10][11]
- Causality: This step is critical because the free amine is the nucleophile required for the subsequent coupling reaction. Incomplete neutralization leads to coupling failure. "In situ" neutralization protocols, where neutralization and coupling occur simultaneously, are also common and can improve efficiency, especially for difficult sequences.[12]
3. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) in DMF.[10]
- Add DIEA (4-8 equivalents) to this solution to activate the carboxylic acid of the amino acid.
- This activated solution is then added to the neutralized peptide-resin.
- The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[10]
- Validation: The completion of the reaction is monitored using a qualitative method like the Kaiser test, which detects free primary amines. A negative result (e.g., beads remain colorless) indicates a successful coupling.
4. Washing:
- Following the coupling, the resin is washed extensively with DMF and DCM to remove excess reagents, activated amino acid, and reaction byproducts.[10][14] The resin is now ready for the next deprotection cycle.
Start [label="Start:\nPeptide-Resin\n(Boc-Protected)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Deprotection [label="Step 1: Deprotection\n(TFA in DCM)"];
Wash1 [label="Wash\n(DCM/IPA)"];
Neutralization [label="Step 2: Neutralization\n(DIEA in DCM/DMF)"];
Wash2 [label="Wash\n(DCM)"];
Coupling [label="Step 3: Coupling\n(Activated this compound)"];
Wash3 [label="Wash\n(DMF/DCM)"];
End [label="End:\nPeptide-Resin\n(Chain Elongated by 1 Residue)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Loop [label="Repeat for\nNext Amino Acid", shape=ellipse, style=dashed];
Start -> Deprotection;
Deprotection -> Wash1;
Wash1 -> Neutralization;
Neutralization -> Wash2;
Wash2 -> Coupling;
Coupling -> Wash3;
Wash3 -> End;
End -> Loop [style=dashed];
Loop -> Deprotection [style=dashed];
}
Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups, including the tBu group from the tyrosine residue.
Protocol: HF Cleavage
The use of anhydrous hydrogen fluoride (HF) is the standard method for final cleavage in Boc-SPPS but requires specialized equipment and stringent safety precautions due to its hazardous nature.[15][16]
1. Resin Preparation:
- The fully synthesized peptide-resin is dried under vacuum for several hours.[10]
- The dried resin is placed into a specialized HF cleavage apparatus.
2. Scavenger Addition:
- A "scavenger" cocktail is added to the resin. A common choice is anisole.
- Causality: During cleavage, the tBu group is released as a reactive tert-butyl cation. This cation can re-alkylate sensitive residues like tryptophan or methionine. Scavengers are carbocation traps that react with these cations, preventing deleterious side reactions.
3. Cleavage Reaction:
- The reaction vessel is cooled to 0°C.
- Anhydrous HF is carefully distilled into the vessel. The typical ratio is HF:anisole (9:1).[10]
- The mixture is stirred at 0°C for 1-2 hours.
4. Peptide Isolation and Purification:
- The HF is removed under a stream of nitrogen or by vacuum.
- The crude peptide is precipitated and washed with cold diethyl ether to remove scavengers and organic byproducts.[14]
- The precipitated peptide is then dissolved in an appropriate aqueous buffer and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is an expertly designed amino acid derivative that is indispensable for the incorporation of D-tyrosine in Boc-based solid-phase peptide synthesis. Its orthogonal protection scheme, featuring a mild acid-labile Nα-Boc group and a strong acid-labile side-chain tBu group, is perfectly aligned with the workflow of Boc-SPPS.[10] A thorough understanding of the chemical principles behind its use, from the iterative deprotection/coupling cycles to the final cleavage with appropriate scavengers, is paramount for the successful synthesis of high-purity peptides for research and drug development.
References
- 1. This compound | 507276-74-6 | FB72175 | Biosynth [biosynth.com]
- 2. CAS 507276-74-6: this compound | CymitQuimica [cymitquimica.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. This compound - CsBioChina [csbiochina.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
The Strategic Imperative of D-Amino Acid Derivatives in Modern Peptide Design: A Technical Guide
Abstract
The therapeutic promise of peptides is often curtailed by their inherent biological fragility. Nature's reliance on L-amino acids renders native peptides susceptible to rapid proteolytic degradation, limiting their in vivo half-life and clinical utility. The strategic incorporation of non-canonical amino acids, particularly D-amino acid derivatives like Boc-D-Tyr(tBu)-OH, represents a cornerstone of modern peptide drug design. This guide provides an in-depth technical exploration of the rationale and methodologies behind using D-amino acids to overcome the limitations of natural peptides. We will dissect the profound impact of chirality on peptide stability, structure, and function, with a specific focus on the practical application of protected D-Tyrosine derivatives in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemical diversity for the creation of next-generation peptide therapeutics.
Introduction: The L-Amino Acid Conundrum in Peptide Therapeutics
Peptides are exquisite signaling molecules, offering high specificity and low off-target toxicity, making them highly attractive therapeutic candidates. However, their journey from bench to bedside is fraught with challenges, the most significant being their rapid clearance from the body.[1] This vulnerability stems from their composition of exclusively L-amino acids, the building blocks of life readily recognized and degraded by a vast arsenal of endogenous proteases.[1][2] These enzymes exhibit a high degree of stereospecificity, meaning they are configured to bind and cleave peptide bonds flanked by L-amino acids. This Achilles' heel of L-peptides necessitates frequent administration, often at high doses, to maintain therapeutic concentrations, thereby increasing treatment burden and cost.
The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, provides a powerful and elegant solution to this problem.[3][4] By strategically replacing one or more L-amino acids with their D-enantiomers, we can fundamentally alter the peptide's interaction with proteolytic enzymes, bestowing upon it a "stereochemical shield."
The Core Advantages of D-Amino Acid Incorporation
The decision to incorporate a D-amino acid into a peptide sequence is a strategic one, aimed at achieving several key enhancements to its therapeutic profile.
Enhanced Proteolytic Stability: The Primary Directive
The most profound and widely exploited advantage of D-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation.[3][5][6] The peptide bonds adjacent to a D-amino acid residue are not recognized by the active sites of most proteases, effectively halting the degradation process at that point.[3][4] This steric hindrance significantly extends the peptide's half-life in biological fluids, leading to improved bioavailability and a more favorable pharmacokinetic profile.[5][6] Studies have shown that even partial substitution with D-amino acids, particularly at the termini, can confer substantial protection against proteolysis in human serum and lysosomal preparations.[7][8]
Diagram: Enzymatic Degradation of L- vs. D-Peptides
Caption: Proteases recognize and cleave L-peptides, while D-amino acid incorporation provides steric hindrance, preventing cleavage and enhancing stability.
Modulation of Secondary Structure and Receptor Affinity
The introduction of a D-amino acid can induce significant conformational changes in a peptide.[3][9] D-amino acids can be used to promote or stabilize specific secondary structures, such as β-turns and α-helices, which are often crucial for receptor binding and biological activity.[2][3] For instance, a D-proline residue can be a key element in nucleating a stable β-hairpin structure.[2] This ability to fine-tune the peptide's three-dimensional shape can lead to altered binding affinities and selectivities for target receptors.[3][6][10] In some instances, this can result in the development of "superagonists" with enhanced potency or antagonists with improved selectivity.
Conversely, D-amino acids can also be employed to disrupt undesirable secondary structures, potentially reducing off-target effects or aggregation propensity.
Reduced Immunogenicity
Peptides composed partially or entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.[11] This is because the initial steps of an immune response often involve the proteolytic processing of antigens by antigen-presenting cells. Since D-peptides are resistant to this processing, they may be less likely to be presented to T-cells, thereby evading an immune response.[6]
The Role of Protecting Groups: this compound in Focus
The practical incorporation of D-amino acids into a peptide sequence is achieved through Solid-Phase Peptide Synthesis (SPPS). This powerful technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[12][13] To ensure the correct sequence is assembled, the reactive functional groups of the amino acids must be temporarily masked with protecting groups.[14]
The choice of protecting group strategy is critical and dictates the entire synthesis workflow.[15] The two most common strategies are the Fmoc/tBu and the Boc/Bzl approaches.[14][16] Our focus here is on the Boc/Bzl strategy, which is particularly relevant to the use of This compound .
In this derivative:
-
Boc (tert-butyloxycarbonyl): This group protects the α-amino group of the D-tyrosine.[17][18] It is considered a temporary protecting group because it is removed at the beginning of each coupling cycle under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[18][19]
-
tBu (tert-butyl): This group protects the reactive phenolic hydroxyl group on the side chain of D-tyrosine.[19][20] It is a permanent or more robust protecting group that remains intact during the repetitive Boc deprotection steps and is only removed at the very end of the synthesis during the final cleavage of the peptide from the resin, which requires a much stronger acid like anhydrous hydrogen fluoride (HF).[20][21]
Diagram: this compound Protective Group Strategy
Caption: Orthogonal protection of this compound with acid-labile Boc and more stable tBu groups.
This differential acid lability is the cornerstone of the Boc/Bzl strategy, allowing for the selective deprotection and sequential addition of amino acids to build the desired peptide chain.[18] The use of this compound is therefore integral to incorporating a D-Tyrosine residue while preventing unwanted side reactions at its phenolic hydroxyl group during synthesis.[20]
Experimental Protocols and Methodologies
The successful synthesis of a D-amino acid-containing peptide requires meticulous attention to detail at each step of the SPPS process.
General Boc-SPPS Workflow Incorporating this compound
The following protocol outlines a single iterative cycle for the addition of a this compound residue to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
This compound
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the vessel and repeat the TFA treatment for 20-30 minutes to ensure complete removal of the Boc group.[18]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIPEA in DMF for 2-5 minutes to neutralize the TFA salt of the N-terminal amine.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling:
-
In a separate vial, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Diagram: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Boc-SPPS for the incorporation of a protected amino acid residue.
Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide must be cleaved from the resin support, and the permanent side-chain protecting groups (including the tBu on Tyrosine) must be removed.
Cleavage Cocktail:
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., Anisole, 5-10% v/v)
Protocol:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum for at least 3 hours.[20]
-
Cleavage Reaction:
-
Cool the HF apparatus containing the peptide-resin to -5 to 0°C.
-
Distill anhydrous HF into the reaction vessel.
-
Add the scavenger (e.g., anisole) to quench reactive carbocations generated during cleavage.
-
Stir the mixture at 0°C for 1-2 hours.[20]
-
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation and Isolation:
-
Wash the remaining resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Impact and Data Presentation
The substitution of L-amino acids with their D-counterparts has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides.
Table 1: Comparative Stability of L- and D-Amino Acid Containing Peptides
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Reference |
| TPTPTGTQTPT (all L) | None | < 1 | [8] |
| tpTPTGTQTPT | D-Thr and D-Pro at N-terminus | > 24 | [8] |
| L-Enkephalin (YGGFL) | None | ~2-5 minutes | [6] |
| [D-Ala2]-Enkephalin | L-Gly at position 2 replaced with D-Ala | Significantly increased | [6] |
Data is representative and intended for comparative purposes. Actual values may vary based on the specific peptide sequence and experimental conditions.
Conclusion and Future Perspectives
The strategic incorporation of D-amino acid derivatives like this compound is an indispensable tool in the arsenal of the modern peptide chemist. This approach directly addresses the primary liability of native peptides—their poor metabolic stability—thereby unlocking their full therapeutic potential.[3][6] By conferring resistance to proteolysis, modulating conformation, and potentially reducing immunogenicity, D-amino acids enable the rational design of peptides with tailored, drug-like properties. The use of well-defined protected derivatives within robust SPPS workflows allows for the precise and efficient synthesis of these modified peptides. As our understanding of the intricate relationship between stereochemistry, structure, and biological function continues to deepen, the creative application of D-amino acids will undoubtedly continue to drive the development of innovative and effective peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 13. bachem.com [bachem.com]
- 14. biosynth.com [biosynth.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. BOC Protection and Deprotection [bzchemicals.com]
- 18. benchchem.com [benchchem.com]
- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Stereoisomers of Boc-Tyr(tBu)-OH: Navigating Chirality in Peptide Synthesis and Drug Design
Abstract
In the landscape of peptide-based therapeutics, the manipulation of stereochemistry is a paramount strategy for optimizing pharmacological profiles. This guide provides an in-depth exploration of the key differences between N-α-(tert-Butoxycarbonyl)-O-(tert-butyl)-D-tyrosine (Boc-D-Tyr(tBu)-OH) and its naturally occurring L-isomer, Boc-L-Tyr(tBu)-OH. We will delve into the fundamental principles of chirality and its implications for biological activity, followed by a comparative analysis of the physicochemical properties of these two critical building blocks. Furthermore, this guide will elucidate their distinct applications in solid-phase peptide synthesis (SPPS), with a focus on enhancing peptide stability and modulating receptor interactions. Detailed experimental protocols for the synthesis, purification, and analytical differentiation of peptides containing these isomers are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to harness the power of stereochemistry in their work.
The Significance of Chirality in Peptide Therapeutics
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicine. Amino acids, the building blocks of proteins and peptides, exist as enantiomers, designated as L (levorotatory) and D (dextrorotatory) forms. While life on Earth predominantly utilizes L-amino acids, the strategic incorporation of D-amino acids into synthetic peptides has emerged as a powerful tool in drug design.[1]
The primary rationale for this "unnatural" substitution lies in the stereospecificity of enzymes. Proteases, the enzymes responsible for peptide degradation in the body, are chiral and have evolved to recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid, the peptide's backbone is altered in a way that sterically hinders protease binding, thereby rendering the peptide resistant to enzymatic degradation. This increased proteolytic stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy.[1][2]
Beyond stability, the introduction of a D-amino acid can profoundly influence a peptide's three-dimensional structure. This can lead to altered receptor binding affinities and selectivities, potentially converting an agonist into an antagonist or enhancing its potency.[2]
Physicochemical Properties of this compound and Boc-L-Tyr(tBu)-OH
This compound and Boc-L-Tyr(tBu)-OH are derivatives of the amino acid tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.[3]
While enantiomers share the same chemical formula and connectivity, they exhibit identical physical properties in an achiral environment, with one notable exception: their interaction with plane-polarized light. The D-isomer rotates plane-polarized light in the opposite direction to the L-isomer. This property, known as optical activity, is a cornerstone for their differentiation.
| Property | This compound | Boc-L-Tyr(tBu)-OH | Reference(s) |
| Molecular Formula | C₁₈H₂₇NO₅ | C₁₈H₂₇NO₅ | [4][5] |
| Molecular Weight | 337.42 g/mol | 337.42 g/mol | [4][5] |
| Appearance | White to off-white powder | White to off-white powder | [6] |
| Melting Point | Not consistently reported, may vary | 112-118 °C | [6] |
| Specific Optical Rotation ([α]D) | Positive value (e.g., +15 ± 2° in DMF) | Negative value (e.g., -15 ± 2° in DMF) | [6] |
| Solubility | Soluble in organic solvents like DMF, DCM, and Chloroform. Insoluble in water. | Soluble in organic solvents like DMF, DCM, and Chloroform. Insoluble in water. | [3] |
Applications in Solid-Phase Peptide Synthesis (SPPS)
Both this compound and Boc-L-Tyr(tBu)-OH are integral reagents in Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The choice between the D- and L-isomer is dictated by the desired stereochemistry of the final peptide and its intended therapeutic application.
Boc-L-Tyr(tBu)-OH: Mimicking Nature
Boc-L-Tyr(tBu)-OH is the default choice for incorporating tyrosine residues when the goal is to synthesize the natural, biologically active form of a peptide. The vast majority of endogenous peptides and proteins are composed of L-amino acids, and their specific three-dimensional structures, essential for their function, are dictated by this chirality. Therefore, for applications such as structure-activity relationship (SAR) studies of natural peptides or the synthesis of peptide hormones and their analogs, Boc-L-Tyr(tBu)-OH is the appropriate building block.[7]
This compound: Enhancing Therapeutic Potential
The incorporation of this compound is a deliberate strategic decision to enhance the drug-like properties of a synthetic peptide. The primary motivations for using the D-isomer include:
-
Increased Proteolytic Stability: As previously discussed, the presence of a D-amino acid confers resistance to enzymatic degradation, leading to a longer plasma half-life.[1][2] This is particularly crucial for peptides intended for systemic administration.
-
Modulation of Biological Activity: The altered stereochemistry at the tyrosine residue can dramatically impact how the peptide interacts with its target receptor. This can be exploited to fine-tune the peptide's pharmacological profile, for instance, by enhancing binding affinity or converting an agonist to an antagonist.
-
Conformational Constraint: The introduction of a D-amino acid can induce specific turns or kinks in the peptide backbone, leading to a more rigid and defined conformation. This can be advantageous for improving receptor selectivity and reducing off-target effects.[2]
Logical Workflow for Peptide Synthesis using Boc-SPPS
Caption: General workflow for Boc-SPPS incorporating Boc-D/L-Tyr(tBu)-OH.
Experimental Protocols
Protocol for Incorporation of Boc-D/L-Tyr(tBu)-OH in Boc-SPPS
This protocol outlines a manual procedure for a single coupling cycle in Boc-SPPS.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
This compound or Boc-L-Tyr(tBu)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).[8]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D/L-Tyr(tBu)-OH (3 equivalents relative to resin substitution) and a coupling reagent like HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, a recoupling step may be necessary.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Analytical Differentiation of this compound and Boc-L-Tyr(tBu)-OH
4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-isomers, leading to different retention times.[6]
Workflow for Chiral HPLC Analysis
Caption: Workflow for the analysis of enantiomeric purity using chiral HPLC.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase such as Chiralcel OD-H (250 x 4.6 mm, 5 µm) is often effective.[6]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the Boc-Tyr(tBu)-OH sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the D- and L-isomers.
4.2.2. Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This is a direct method to determine the enantiomeric purity of a bulk sample.[9]
Protocol:
-
Instrumentation: A polarimeter.
-
Solvent: A suitable solvent in which the compound is soluble and does not interfere with the measurement (e.g., Dimethylformamide - DMF).
-
Concentration: Prepare a solution of the Boc-Tyr(tBu)-OH sample of a precisely known concentration (e.g., c = 1 g/100 mL).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present.
-
Measure the optical rotation at a specific wavelength, typically the sodium D-line (589 nm), and a controlled temperature (e.g., 20°C).
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the sample cell in decimeters, and c is the concentration in g/mL. The measured specific rotation is then compared to the known value for the pure enantiomer to determine the optical purity, which is often correlated with enantiomeric excess.
Impact on Biological Activity: A Case for D-Amino Acid Incorporation
While direct, quantitative comparisons of the pharmacokinetics of peptides differing only by a D-Tyr(tBu) for an L-Tyr(tBu) are not always readily available in public literature, the overarching principle of enhanced stability is well-documented. The incorporation of D-amino acids has been shown to significantly increase the resistance of peptides to enzymatic degradation.[10] This, in turn, can lead to a longer circulation half-life and improved bioavailability, ultimately enhancing the therapeutic effect.[11]
For instance, studies on various peptide families, including opioid peptides, have demonstrated that the substitution of an L-amino acid with its D-enantiomer at a critical position can dramatically increase potency and duration of action due to increased stability against proteolysis.[2]
Conclusion
The choice between this compound and its L-isomer is a critical decision in the design and synthesis of therapeutic peptides. While the L-isomer is essential for replicating natural peptide structures, the D-isomer offers a powerful strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability. By understanding the fundamental differences in their physicochemical properties and their distinct roles in peptide synthesis, researchers can strategically employ these chiral building blocks to develop novel peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided in this guide offer a practical framework for the successful incorporation and analysis of these important amino acid derivatives, paving the way for the next generation of peptide therapeutics.
References
- 1. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Tyr(tBu)-OH - Bachem AG [bioscience.co.uk]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Guide to the Efficient Activation and Coupling of Boc-D-Tyr(tBu)-OH using HBTU/DIEA
Abstract & Introduction
In the field of solid-phase peptide synthesis (SPPS), particularly utilizing the tert-butyloxycarbonyl (Boc) protection strategy, the formation of the amide bond is the cornerstone of chain elongation. Achieving high coupling efficiency at every step is paramount to the synthesis of high-purity, full-length peptides. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the activation and coupling of N-α-Boc-O-tert-butyl-D-tyrosine (Boc-D-Tyr(tBu)-OH) using the highly efficient aminium-based reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and the non-nucleophilic base DIEA (N,N-Diisopropylethylamine).
We will delve into the underlying chemical principles, provide detailed, field-proven protocols for both solution-phase and solid-phase applications, and offer insights into process optimization and troubleshooting. The combination of this compound's robust side-chain protection with the rapid activation kinetics of HBTU presents a powerful system for incorporating this critical residue, while understanding the nuanced roles of each component is key to mitigating common side reactions and maximizing yield.
Scientific Principles: The "Why" Behind the Method
Successful peptide coupling is a balance of activating the carboxylic acid sufficiently for rapid amide bond formation while simultaneously suppressing potential side reactions, most notably racemization.[1][2] The HBTU/DIEA system is widely adopted because it excels in achieving this balance.
-
This compound: This is a strategically protected amino acid derivative.[3][4]
-
The N-α-Boc group provides temporary protection for the alpha-amino group, which is stable to the basic conditions of the coupling reaction but readily cleaved by mild acids like trifluoroacetic acid (TFA) to allow for the next coupling cycle.[5]
-
The O-tert-butyl (tBu) ether protects the side-chain hydroxyl group of tyrosine.[4][5] This group is stable to both the basic coupling conditions and the mild acid used for Boc deprotection, preventing O-acylation and other side reactions at the phenolic hydroxyl group. It requires a strong acid, such as anhydrous hydrogen fluoride (HF), for its removal during the final cleavage step.[5]
-
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a highly efficient coupling reagent that functions by converting the carboxylic acid into a more reactive species.[6][7] Although historically classified as a uronium salt, its true structure is that of an N-guanidinium salt.[8] Its primary role is to create an active ester intermediate that is highly susceptible to nucleophilic attack.[9] HBTU is favored for its rapid reaction rates, high coupling efficiency, and its ability to suppress racemization.[1][7]
-
DIEA (N,N-Diisopropylethylamine or Hünig's Base): DIEA is a sterically hindered, non-nucleophilic organic base.[10][11] Its role is twofold and critical:
-
Activation: It deprotonates the carboxylic acid of this compound, forming a carboxylate anion. This anion is the active nucleophile that attacks HBTU to initiate the activation process.[12][13]
-
Proton Scavenging: In SPPS, following the TFA-mediated deprotection of the N-terminal Boc group, the newly freed amine exists as a TFA salt. DIEA neutralizes this salt to regenerate the free amine, which is essential for it to act as a nucleophile in the subsequent coupling step.[5][10][14] Its steric bulk prevents it from competing with the peptide's N-terminal amine in attacking the activated acid.[10]
-
The Reaction Mechanism
The coupling reaction proceeds through a well-defined, multi-step mechanism. The process begins with the formation of the active ester, which then undergoes aminolysis to form the desired peptide bond.
-
Base-Mediated Carboxylate Formation: DIEA abstracts the acidic proton from the carboxylic acid of this compound.
-
Activation of HBTU: The resulting carboxylate anion performs a nucleophilic attack on the central carbon of the HBTU molecule.
-
Formation of the Active Ester: This leads to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester of the amino acid and the release of tetramethylurea, a water-soluble byproduct that is easily washed away during workup.[15]
-
Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the peptide chain attacks the carbonyl carbon of the activated HOBt ester. This step forms the new peptide bond and releases HOBt.
Figure 1: Mechanism of HBTU/DIEA mediated peptide bond formation.
Reagents & Materials Profile
Proper handling and storage of reagents are crucial for successful and reproducible results. All reagents should be of high purity (peptide synthesis grade) and handled under anhydrous conditions where specified.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Solubility | Storage Conditions |
| This compound | C₁₈H₂₇NO₅ | 337.41[3][16] | White to off-white powder[3] | Soluble in DMF, DCM, DMSO; Insoluble in water[3][4] | 2-8°C, keep dry[17] |
| HBTU | C₁₁H₁₆F₆N₅OP | 379.24[7] | White to off-white crystalline powder[2][7] | Soluble in DMF, DMSO[7] | 2-8°C, moisture-sensitive, store under inert gas[2][7] |
| DIEA (DIPEA) | C₈H₁₉N | 129.24 | Colorless to light yellow liquid | Miscible with most organic solvents | Room temperature, keep tightly closed[18] |
Experimental Protocols
The following protocols provide step-by-step guidance for the activation and coupling of this compound. Stoichiometries in the SPPS protocol are based on the substitution level of the resin.
Protocol 1: Solution-Phase Amide Coupling
This protocol is suitable for coupling this compound to a primary or secondary amine in solution.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) in anhydrous DMF (or another suitable polar aprotic solvent like DCM).
-
Addition of Base: Add DIEA (2.0-2.5 eq.) to the solution and stir for 2-3 minutes.
-
Activation: To the stirring solution, add HBTU (1.0 eq.). The solution may change color (typically to yellow or orange), which is normal.[19] Allow the pre-activation to proceed for 5-15 minutes at room temperature.
-
Coupling: Add the amine component (1.0-1.2 eq.) to the activated mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed. Reactions are typically complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol details a standard coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Figure 2: Workflow for a single Boc-SPPS coupling cycle.
Step-by-Step Procedure:
-
Resin Preparation: Start with the resin-bound peptide chain bearing a free N-terminal amine (after neutralization). If starting from the previous cycle, the resin will have an N-terminal Boc group.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes with agitation to remove the N-terminal Boc group.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual TFA. A typical wash sequence is: DCM (3x), Isopropanol (2x), DCM (3x).[5]
-
Neutralization: To deprotonate the N-terminal ammonium salt, treat the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes.[5][14] Repeat this step.
-
Washing: Drain the neutralization solution and wash the resin with DMF (3x) to remove excess base.
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve this compound (2-4 eq.) and HBTU (2-4 eq., typically ~0.98 eq. relative to the amino acid) in DMF.
-
Add DIEA (4-8 eq.) to the mixture.[5]
-
Allow the activation to proceed for 5-15 minutes.
-
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[5]
-
Monitoring & Final Washing:
-
Take a small sample of resin beads and perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step may be repeated ("double coupling").[14]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.[5]
-
| Reagent | Equivalents (relative to resin substitution) | Purpose |
| This compound | 2.0 - 4.0 | Amino acid building block |
| HBTU | 1.9 - 3.9 | Coupling reagent for carboxyl activation |
| DIEA | 4.0 - 8.0 | Base for neutralization and activation |
Optimization & Troubleshooting
Even with robust protocols, challenges can arise. Understanding how to troubleshoot common issues is key to success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric Hindrance: The peptide sequence may be sterically demanding. - Poor Resin Swelling: Inadequate solvation of the peptide-resin. - Reagent Degradation: HBTU is moisture-sensitive. | - Double Couple: Repeat the coupling step with fresh reagents.[20] - Increase Reaction Time: Extend coupling time to 4 hours or overnight. - Change Solvent: Use NMP, which has superior solvating properties, instead of or mixed with DMF.[20] - Ensure HBTU is fresh and handled under anhydrous conditions. |
| Low Final Yield | - Guanidinylation: Excess HBTU capping the N-terminus.[15] - Incomplete Deprotection/Coupling: Accumulation of deletion sequences. | - Use slight excess of acid over HBTU: A molar ratio of ~1:0.98 (Acid:HBTU) is recommended.[8] - Pre-activate: Always pre-activate the acid with HBTU before adding to the resin to minimize HBTU's contact with the free amine.[15] - Confirm completion of each deprotection and coupling step before proceeding. |
| Racemization | - Prolonged Activation: Allowing the pre-activation step to run for too long. - Excess Base: Using a large excess of DIEA. | - Limit pre-activation time to 5-15 minutes. - Use the minimum amount of DIEA necessary for efficient coupling (see stoichiometry table). - The addition of HOBt (1 eq.) can further suppress racemization in difficult cases.[21] |
Safety Precautions
-
TFA: Is highly corrosive and volatile. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
HBTU: Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.[17]
-
DIEA: Is a flammable liquid and corrosive. Handle in a fume hood and wear appropriate PPE.
-
DMF: Is a skin and respiratory irritant. Handle in a well-ventilated area or fume hood.
Conclusion
The activation of this compound with HBTU and DIEA is a highly effective and reliable method for its incorporation into peptide chains. By understanding the mechanism of action, adhering to optimized stoichiometries, and employing a pre-activation strategy, researchers can achieve high coupling efficiencies while minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a robust framework for scientists engaged in peptide synthesis, enabling the production of complex and high-purity peptides for research and drug development.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. HBTU | 94790-37-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 507276-74-6: this compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7 Powerful Benefits of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [ketonepharma.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | 507276-74-6 | FB72175 | Biosynth [biosynth.com]
- 17. peptide.com [peptide.com]
- 18. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
Application Notes and Protocols for Boc-Solid Phase Peptide Synthesis (Boc-SPPS): A Guide to Amino Acid Equivalents and Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc-SPPS: The Foundation of Chemical Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group for the temporary masking of the Nα-amino function is a cornerstone technique in the chemical synthesis of peptides. This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin. The elegance of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy lies in its graduated acid lability. The Nα-Boc group is cleaved using a moderately strong acid, typically trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups are removed at the final stage of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2][3] This differential stability is the key to the selective and controlled elongation of the peptide chain.
The Boc-SPPS workflow is a cyclical process, as illustrated below, involving the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and the coupling of the subsequent Nα-Boc protected amino acid.[4] This cycle is iterated until the desired peptide sequence is fully assembled. The final step is the cleavage of the peptide from the solid support, with the concurrent removal of all side-chain protecting groups.
Core Components of Boc-SPPS
The success of a Boc-SPPS campaign is critically dependent on the judicious selection of its core components: the solid support (resin), the protected amino acid building blocks, and the reagents used to facilitate the formation of the peptide bond (coupling reagents).
Solid Supports for Boc-SPPS
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.
-
Merrifield Resin (Chloromethylpolystyrene): This is the classic resin for Boc-SPPS and is used for the synthesis of peptides with a C-terminal carboxylic acid.[5] The first amino acid is typically attached to the resin as a cesium salt to ensure a racemization-free esterification.[5]
-
MBHA and BHA Resins: For the synthesis of peptide amides, 4-methylbenzhydrylamine (MBHA) and benzhydrylamine (BHA) resins are the supports of choice.[5] The MBHA resin, in particular, offers an optimal balance of stability towards the repetitive TFA treatments and lability towards the final strong acid cleavage.[5]
Nα-Boc-Protected Amino Acids and Side-Chain Protection
The Boc protecting group is used for the temporary protection of the α-amino group of the incoming amino acid. The side chains of many amino acids are reactive and must be protected with "permanent" protecting groups to prevent side reactions during the synthesis. In the Boc/Bzl strategy, these side-chain protecting groups are typically benzyl-based and are stable to the TFA used for Boc deprotection but are cleaved by strong acids like HF.[6]
| Amino Acid | Nα-Protection | Side-Chain Protecting Group (Typical) |
| Alanine (Ala) | Boc | None |
| Arginine (Arg) | Boc | Tosyl (Tos) or Nitro (NO2) |
| Asparagine (Asn) | Boc | None (potential for side reactions) |
| Aspartic Acid (Asp) | Boc | Benzyl (Bzl) or Cyclohexyl (cHex) |
| Cysteine (Cys) | Boc | 4-Methylbenzyl (Meb) or Acetamidomethyl (Acm) |
| Glutamic Acid (Glu) | Boc | Benzyl (Bzl) or Cyclohexyl (cHex) |
| Glutamine (Gln) | Boc | None (potential for side reactions) |
| Glycine (Gly) | Boc | None |
| Histidine (His) | Boc | Dinitrophenyl (Dnp) or Benzyloxymethyl (Bom) |
| Isoleucine (Ile) | Boc | None |
| Leucine (Leu) | Boc | None |
| Lysine (Lys) | Boc | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Methionine (Met) | Boc | None (can be oxidized) |
| Phenylalanine (Phe) | Boc | None |
| Proline (Pro) | Boc | None |
| Serine (Ser) | Boc | Benzyl (Bzl) |
| Threonine (Thr) | Boc | Benzyl (Bzl) |
| Tryptophan (Trp) | Boc | Formyl (For) |
| Tyrosine (Tyr) | Boc | 2,6-Dichlorobenzyl (2,6-di-Cl-Bzl) or Bromobenzyloxycarbonyl (Br-Z) |
| Valine (Val) | Boc | None |
Coupling Reagents: The Engine of Peptide Bond Formation
The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is not spontaneous and requires an activating agent, known as a coupling reagent.[7] The ideal coupling reagent should be highly efficient, minimize the risk of racemization, and produce byproducts that are easily removed.[8]
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents.[7] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[7][9] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and more reactive towards the amine.[9][10]
-
DCC: While widely used in solution-phase synthesis, the dicyclohexylurea byproduct is insoluble and can clog the resin, making it less suitable for SPPS.[8]
-
DIC: The diisopropylurea byproduct is more soluble in common SPPS solvents and can be washed away, making DIC a preferred carbodiimide for solid-phase applications.[8][11]
Phosphonium salt-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and less prone to side reactions compared to carbodiimides. They react with the carboxylic acid to form an active ester in situ, which then reacts with the amine to form the peptide bond.
Uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most popular and effective coupling reagents for SPPS.[12] They rapidly activate the carboxylic acid to form an HOBt active ester, leading to high coupling efficiencies and minimal racemization.[10]
The Boc-SPPS Workflow: Detailed Protocols
The following protocols provide a step-by-step guide to the manual Boc-SPPS process.
The Boc-SPPS Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. peptide.com [peptide.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. HBTU - Wikipedia [en.wikipedia.org]
Step-by-step Nα-Boc deprotection using trifluoroacetic acid (TFA).
Investigating Boc Deprotection
I'm starting with focused Google searches to build a solid foundation on N α-Boc deprotection using TFA. I'm especially interested in the reaction mechanism and the role of common scavengers. I want to build a comprehensive understanding of this process.
Refining Reaction Protocols
I'm now structuring an application note. I will explain the mechanism of TFA-mediated Boc deprotection, including the acid's role and carbocation formation. I'll visualize this with a DOT graph. I'll also detail scavenger functions with citations. Next, I'll provide a step-by-step protocol for a typical Boc deprotection reaction, complete with a reagent summary and workflow graph.
Expanding Experimental Details
My focus has shifted to the practical application of the deprotection method. I'm now drafting the experimental protocol, detailing reagent preparation and purification steps. I'm also preparing a scavenger table for easy reference. Safety and troubleshooting are next on the list, aiming to address the most common problems. I will then ensure the references are correct and formatted.
Application Note & Protocol: Final Cleavage of Peptides with Tyr(tBu) from Merrifield Resin using HF
Abstract
This document provides a comprehensive guide for the final cleavage of peptides containing tert-butyl protected tyrosine, Tyr(tBu), from Merrifield resin using anhydrous hydrogen fluoride (HF). This critical step in Boc-based solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the generation of reactive tert-butyl cations that can lead to deleterious side reactions. This guide details the underlying chemical principles, provides field-proven protocols, and emphasizes the stringent safety measures required when handling HF. It is intended for researchers, scientists, and drug development professionals seeking to maximize peptide yield and purity.
Theoretical Background
The Merrifield Resin and Boc/Bzl Strategy
The use of Merrifield resin, a chloromethylated polystyrene support, is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS.[1] The peptide is assembled stepwise on this solid support, with the Nα-amino group temporarily protected by the acid-labile Boc group. Side-chain functional groups are protected by more robust, benzyl-type groups, which are stable to the milder acid (e.g., trifluoroacetic acid, TFA) used for Boc removal at each cycle.[2]
The Role of the Tyr(tBu) Protecting Group
The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions, such as O-acylation, during peptide synthesis.[3] The tert-butyl (tBu) ether in Tyr(tBu) is an ideal protecting group in Boc-SPPS due to its stability under the repetitive TFA treatments used for Nα-Boc deprotection. However, its removal requires a very strong acid, for which anhydrous hydrogen fluoride is the industry standard.[2][3]
The HF Cleavage Mechanism: A Double-Edged Sword
Anhydrous HF is a highly effective reagent that simultaneously cleaves the finished peptide from the Merrifield resin and removes most side-chain protecting groups, including the tBu ether from tyrosine.[4] The cleavage proceeds via an SN1 mechanism, where the strong acid protonates the ether oxygen, leading to the formation of a highly reactive tert-butyl carbocation and the free tyrosine hydroxyl group.[5]
The Core Challenge: This liberated tert-butyl cation is a potent electrophile. If not effectively neutralized, it will readily alkylate any available nucleophiles in the reaction mixture.[6] Sensitive residues like Tryptophan (Trp), Methionine (Met), and even deprotected Tyrosine itself are prime targets for this irreversible side reaction, leading to significant impurities that are often difficult to separate from the desired peptide.[7]
Scavengers: The Key to High-Purity Peptides
To prevent t-butylation and other side reactions, the cleavage reaction must be performed in the presence of "scavengers." These are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations.[6][8] Anisole is a classic and highly effective scavenger for this purpose.[7][9] It readily undergoes Friedel-Crafts alkylation with the tert-butyl cation, forming harmless, ether-soluble byproducts.
Safety Precautions: Handling Anhydrous Hydrogen Fluoride
WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely toxic, corrosive, and dangerous chemical. It can cause severe, penetrating burns to the skin, eyes, and lungs, and exposure can be fatal. All work with HF MUST be conducted inside a dedicated, HF-resistant fume hood using a specialized HF cleavage apparatus.[5][10]
-
Personal Protective Equipment (PPE): A full set of HF-resistant PPE is mandatory. This includes an acid-resistant apron, a face shield worn over chemical splash goggles, and elbow-length neoprene or butyl rubber gloves (do not use nitrile gloves).[5][11]
-
Emergency Preparedness: An operational safety shower and eyewash station must be immediately accessible. A tube of calcium gluconate gel, the specific antidote for HF skin exposure, must be on hand and its expiration date checked before starting.[11] All personnel must be trained in HF-specific first aid procedures.[10]
-
Apparatus: Use only a commercially available, dedicated HF cleavage apparatus made of HF-resistant materials like Teflon and Kel-F.[5] Never use glass equipment, as HF will dissolve it.[2]
Experimental Protocol: Standard "High" HF Cleavage
This protocol is designed for the final cleavage of peptides containing Tyr(tBu) and other standard benzyl-type protecting groups from Merrifield resin.
Materials and Reagents
-
Peptidyl-Resin: Fully synthesized, Nα-Boc deprotected, and dried overnight under high vacuum.[12]
-
Anhydrous Hydrogen Fluoride (HF): Lecture bottle.
-
Scavengers: Anisole or p-cresol. For peptides also containing Met or Cys, a cocktail including dimethyl sulfide (DMS) and p-thiocresol may be necessary.[9]
-
Solvents: Trifluoroacetic acid (TFA), cold diethyl ether (or methyl t-butyl ether), 10% aqueous acetic acid.
-
Equipment:
-
Dedicated HF cleavage apparatus (e.g., from Peptide Institute or CS Bio).[5]
-
HF-resistant reaction vessels (Teflon).
-
Teflon-coated magnetic stir bar.
-
Dry ice/methanol or dry ice/acetone bath.
-
Ice-water bath.
-
Fine sintered glass funnel.
-
High-vacuum pump and desiccator.
-
Pre-Cleavage Preparation
-
N-terminal Deprotection: Ensure the final Nα-Boc group has been removed from the peptidyl-resin using TFA and the resin has been thoroughly washed and neutralized. This prevents the generation of additional t-butyl cations during the HF step.
-
Drying: Dry the peptidyl-resin completely under high vacuum for at least 12 hours to remove all traces of water and solvents, which can interfere with the cleavage.[12]
-
Apparatus Setup: Assemble the HF apparatus in the dedicated fume hood according to the manufacturer's instructions. Ensure all connections are secure and the vacuum pump and HF trap (containing CaO or soda lime) are functioning correctly.[5]
Cleavage Procedure (0.2 mmol scale)
-
Place the dried peptidyl-resin (approx. 200-500 mg, depending on loading) and a Teflon-coated stir bar into a pre-chilled Teflon reaction vessel.[13]
-
Add the scavenger. For peptides with Tyr(tBu), add 1.0 mL of anisole .[5]
-
Securely cap the reaction vessel and attach it to the HF apparatus manifold.
-
Cool the reaction vessel for at least 5 minutes in a dry ice/methanol bath (-78 °C).[14]
-
Following the apparatus-specific instructions, begin the distillation of anhydrous HF into the reaction vessel. For a 0.2 mmol scale, distill approximately 10 mL of HF . Maintain the reaction vessel temperature between -5 °C and 0 °C during condensation.[13][14]
-
Once the desired volume of HF is collected, close the HF cylinder valve.
-
Replace the dry ice bath with an ice-water bath to maintain the reaction temperature between 0 °C and 5 °C .[14]
-
Stir the slurry for 60 minutes at 0-5 °C. If the peptide contains more resistant protecting groups like Arg(Tos), the reaction time may be extended to 2 hours.[9][14]
-
After the reaction is complete, remove the HF by evaporation under a steady, gentle stream of nitrogen or by vacuum, collecting it in the pre-cooled trap. This must be done slowly to prevent bumping of the resin. Keep the reaction vessel at 0 °C during evaporation.[5][13]
Post-Cleavage Workup and Peptide Precipitation
-
Once all HF is evaporated, carefully and slowly vent the apparatus. Detach the reaction vessel inside the fume hood.
-
Add approximately 10-15 mL of cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash away the anisole and its alkylated byproducts.[15]
-
Stir the slurry for 1-2 minutes, then transfer the contents to a fine sintered glass funnel.
-
Filter the peptide/resin mixture. Wash the collected solid 3-4 more times with cold diethyl ether to thoroughly remove scavengers.[14]
-
Allow the solid to air-dry in the funnel for a few minutes to remove excess ether.
-
Dissolve the crude peptide by washing the resin in the funnel with a suitable solvent, such as 10% aqueous acetic acid, collecting the filtrate.
-
Lyophilize (freeze-dry) the aqueous filtrate to obtain the crude peptide as a fluffy white powder. The peptide is now ready for purification by HPLC and characterization by mass spectrometry.
Data and Visualization
Recommended Scavenger Cocktails
The choice of scavenger is critical and depends on the peptide's amino acid composition.
| Peptide Contains | Recommended Scavenger Cocktail (v/v) | Ratio (HF:Scavengers) | Reference |
| Tyr(tBu) only | Anisole or p-Cresol | 9:1 | [5] |
| Tyr(tBu), Trp | Anisole | 9:1 | [16] |
| Tyr(tBu), Met, Cys(Bzl) | p-Cresol:p-Thiocresol | 9:0.5:0.5 | [12] |
| Tyr(tBu), Trp(For) | Low/High HF: p-Thiocresol in Low step | Varies | [16] |
Table 1: Selection of scavenger cocktails for HF cleavage.
Diagrams
Caption: Workflow for HF Cleavage and Peptide Isolation.
Caption: Mechanism of Tyr(tBu) Cleavage and Cation Scavenging.
Troubleshooting
-
Low Yield: May result from incomplete cleavage. Extend reaction time to 90-120 minutes, especially if Arg(Tos) is present.[14] Ensure the resin was completely dry before starting.
-
Peptide Insoluble After Precipitation: The crude peptide may be aggregated. Try dissolving in a stronger solvent like neat TFA (use caution) before diluting with water for lyophilization.
-
Extra Peaks in HPLC/MS (+56 Da): This indicates t-butylation of sensitive residues. The scavenger concentration was too low or inefficient. Re-cleavage is not possible; optimize the scavenger cocktail for the next synthesis.[6]
-
Incomplete Removal of Protecting Groups: Reaction temperature may have been too low (below -5 °C), slowing the reaction rate for resistant groups.[5] Ensure the ice bath maintains a 0-5 °C temperature.
References
- 1. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Synthesis of D-amino acid-containing peptides (DAACPs) for biological studies.
Application Notes & Protocols
Topic: Synthesis and Application of D-amino acid-containing peptides (DAACPs) for Biological Studies
Introduction: The Chirality Advantage in Peptide Science
In the central dogma of molecular biology, proteins are constructed exclusively from L-amino acids. This homochirality is a defining feature of life as we know it. However, the mirror-image counterparts, D-amino acids, are not merely chemical curiosities. They are found in nature, particularly in bacterial cell walls and in specialized peptides from various animals like frogs and spiders.[1][2][3] The incorporation of D-amino acids into peptides, creating D-amino acid-containing peptides (DAACPs), represents a powerful strategy in chemical biology and drug development.
The primary and most celebrated advantage of DAACPs is their profound resistance to enzymatic degradation.[1][4][5] Endogenous proteases, evolved to recognize and cleave L-amino acid sequences, are largely ineffective against peptide bonds involving D-residues. This stereochemical shield dramatically increases the in-vivo half-life of peptide-based molecules, a critical hurdle in their development as therapeutics.[5][6][7] Beyond stability, the introduction of a D-amino acid can induce unique conformational changes, leading to novel receptor interactions, improved binding affinity, and unique biological activities that are inaccessible with an all-L peptide backbone.[5][8][9]
This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of DAACPs. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these molecules in their biological studies.
Part I: Strategies for the Synthesis of DAACPs
The production of DAACPs is not possible through standard recombinant expression systems, making chemical synthesis the cornerstone of their accessibility.[10] The choice of synthesis strategy depends on the peptide's length, complexity, and the desired scale.
Chemical Synthesis: The Workhorse of DAACP Production
Pioneered by Bruce Merrifield, SPPS is the most established and versatile method for synthesizing DAACPs.[11][12] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13]
The Core Principle (Fmoc/tBu Strategy): The most common SPPS chemistry utilizes a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amine and acid-labile groups (like tert-butyl, tBu) for permanent protection of amino acid side chains. Each cycle of amino acid addition involves two key steps:
-
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a weak base, typically piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the newly exposed N-terminus.
Excess reagents and by-products are simply washed away by filtration, which is a major advantage of the solid-phase approach.[13]
Causality Behind Experimental Choices in DAACP Synthesis:
-
Challenges with D-Amino Acids: While synthetically straightforward, incorporating D-amino acids can present challenges. Steric hindrance from reversed side-chain orientations can sometimes lead to lower coupling efficiencies compared to their L-counterparts.[11] This may necessitate the use of more potent coupling reagents or "double coupling" cycles.
-
Racemization Risk: A primary concern during the activation of any amino acid is racemization—the conversion of the desired enantiomer (L or D) into its mirror image. For DAACPs, this would contaminate the final product with L-residues at the intended D-position.
-
Mitigation: The use of carbodiimide activators (like DIC) should always be paired with an additive such as OxymaPure® or HOBt to suppress racemization. Uronium/aminium-based reagents like HBTU and HATU are generally preferred as they have a lower intrinsic risk of causing racemization.[14]
-
| Parameter | Chemical Synthesis (SPPS) | Enzymatic Synthesis |
| Stereospecificity | High, but risk of racemization during activation. | Absolute, enzymes are highly stereospecific.[15] |
| Scope | Very broad; incorporates natural, D-, and unnatural amino acids.[12] | Narrow; limited by enzyme substrate specificity.[15][16] |
| Scalability | Well-established for mg to kg scale. | Generally limited to smaller scales, but improving. |
| By-products | Requires removal of coupling reagents and protecting groups. | Minimal by-products, often performed in aqueous buffer.[15] |
| Peptide Length | Practical limit of ~50-60 residues before purity drops.[14] | Typically limited to di- or tri-peptides.[15] |
For DAACPs longer than ~60 amino acids, direct SPPS becomes inefficient due to accumulating errors.[14][17] Native Chemical Ligation (NCL) provides an elegant solution by enabling the assembly of large peptides from smaller, purified fragments.[18][19]
The reaction involves two unprotected peptide fragments:
-
Fragment 1: Contains a C-terminal thioester.
-
Fragment 2: Contains an N-terminal Cysteine (or a thiol-bearing surrogate).[20]
When mixed in an aqueous buffer, a chemoselective reaction occurs, forming a native peptide bond at the ligation site.[19] NCL is invaluable for creating large DAACPs, as the individual D-amino acid-containing fragments can be synthesized and purified efficiently via SPPS before being ligated together.[10][18]
Enzymatic and Chemoenzymatic Synthesis
While less common for full-length peptide synthesis, enzymatic methods offer unparalleled stereocontrol.[15] Certain enzymes, such as engineered ligases or D-aminopeptidases used in reverse, can form peptide bonds with D-amino acids.[16] A chemoenzymatic approach might involve using an enzyme to ligate a chemically synthesized D-dipeptide onto a larger peptide chain, combining the flexibility of chemical synthesis with the precision of enzymatic catalysis.[15]
Part II: Purification and Characterization Protocols
Rigorous purification and characterization are non-negotiable to ensure that the synthesized peptide has the correct sequence, purity, and stereochemistry for biological studies.
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) of a Model DAACP
This protocol describes the synthesis of a model 7-mer peptide (Ac-Tyr-Gly-Gly-D-Phe-Leu-Arg-Arg-NH₂) using an automated synthesizer with Fmoc chemistry.
1. Materials & Reagents:
-
Resin: Rink Amide MBHA resin (low loading, e.g., 0.4 mmol/g).
-
Amino Acids: Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Leu-OH, Fmoc-D-Phe-OH, Fmoc-L-Gly-OH, Fmoc-L-Tyr(tBu)-OH.
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH) (Peptide synthesis grade).
-
Reagents:
-
Deprotection: 20% (v/v) Piperidine in DMF.
-
Coupling/Activation: HBTU, Diisopropylethylamine (DIPEA) in DMF.
-
Capping: Acetic anhydride, DIPEA in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water.
-
Precipitation: Cold diethyl ether.
-
2. Step-by-Step Methodology:
-
Resin Preparation: Place the Rink Amide resin in the reaction vessel of the automated synthesizer. Swell the resin in DMF for 30 minutes.
-
Initial Deprotection: Perform an initial Fmoc deprotection cycle to prepare the resin for the first amino acid coupling.[2]
-
Amino Acid Coupling Cycles (C- to N-terminus): The synthesizer will perform the following steps for each amino acid (Arg, Arg, Leu, D-Phe, Gly, Gly, Tyr): a. Coupling: Add the corresponding Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) to the reaction vessel and agitate for 45-60 minutes. b. Wash: Wash the resin thoroughly with DMF. c. Deprotection: Add 20% piperidine/DMF and agitate for 5-10 minutes. Drain and repeat once. d. Wash: Wash the resin thoroughly with DMF, DCM, and MeOH to prepare for the next coupling.[2]
-
N-Terminal Acetylation: After the final amino acid (Tyr) is coupled and deprotected, add the capping solution (acetic anhydride/DIPEA/DMF) and react for 30 minutes to acetylate the N-terminus.
-
Final Wash and Drying: Wash the resin with DMF, DCM, and finally MeOH. Dry the peptide-resin under vacuum.
-
Cleavage and Deprotection: Transfer the dried resin to a cleavage vessel. Add the cold cleavage cocktail and gently agitate for 2-3 hours at room temperature. This step removes side-chain protecting groups and cleaves the peptide from the resin.[21]
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
3. Self-Validation and Expected Outcome:
-
The process should yield an off-white powder. The crude yield will vary but is typically 70-90% based on the initial resin loading. The purity of the crude product, as assessed by HPLC, is expected to be in the range of 50-80%, with the main impurities being deletion sequences (from incomplete coupling) or truncated sequences.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
1. Principle: RP-HPLC separates the target peptide from impurities based on hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (acetonitrile).
2. Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatography:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 65% B over 30-40 minutes is a good starting point.
-
Detection: Monitor absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level (typically >95% or >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy, white powder.
Protocol 3: Characterization and Quality Control
A combination of techniques is essential to confirm the identity and quality of the final DAACP product.[22][23]
| Technique | Purpose | Expected Result for Model Peptide |
| Analytical RP-HPLC | Assess final purity.[22] | A single, sharp peak with >98% purity. |
| Mass Spectrometry (LC-MS) | Confirm molecular weight and identity.[23][24] | Observed mass should match the calculated mass (e.g., [M+H]⁺). |
| Tandem MS (MS/MS) | Confirm amino acid sequence.[2] | Fragmentation pattern (b- and y-ions) should match the expected sequence. |
| Chiral Amino Acid Analysis | Confirm presence and ratio of D- and L-amino acids. | Hydrolyze the peptide and analyze the derivatized amino acids by GC or LC, confirming the presence of one D-Phe residue per peptide. |
Protocol 4: Assessing Proteolytic Stability
This protocol compares the stability of the synthesized DAACP against its all-L-amino acid counterpart in the presence of a protease.
1. Materials:
-
Purified DAACP and its all-L enantiomer.
-
Protease solution (e.g., Trypsin, Proteinase K) in an appropriate buffer (e.g., PBS).
-
Quenching solution (e.g., 10% TFA).
2. Methodology:
-
Incubation: Prepare solutions of the DAACP and the all-L peptide at a known concentration (e.g., 1 mg/mL) in the reaction buffer. Add the protease solution to each peptide solution to initiate the reaction. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the main peptide peak over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the DAACP and the all-L peptide.
3. Expected Outcome:
-
The all-L peptide will show significant degradation over time, with its corresponding HPLC peak decreasing rapidly.
-
The DAACP will show markedly enhanced stability, with its HPLC peak remaining largely unchanged over the same period, demonstrating its resistance to proteolysis.[1][6][25]
Part III: Applications in Biological Studies & Drug Development
The unique properties of DAACPs make them invaluable tools and therapeutic candidates across various fields.
-
Therapeutics with Enhanced Half-Life: The primary application is in developing peptide drugs with improved pharmacokinetic profiles.[3][5] By strategically replacing protease-sensitive L-amino acids with D-enantiomers, developers can create analogs of hormones, enzyme inhibitors, or antimicrobial peptides that persist longer in circulation.[5][][27]
-
Enzyme Inhibitors: All-D-peptides can be designed as potent and highly stable enzyme inhibitors.[5] Using techniques like mirror-image phage display, D-peptides can be identified that bind with high affinity to the active sites of natural L-proteins, effectively blocking their function.[1]
-
Neurobiology and Alzheimer's Research: D-amino acids like D-serine and D-aspartate are endogenous neuromodulators that act on the NMDA receptor.[28][29] Furthermore, D-amino acid-based peptide inhibitors are being actively investigated as a therapeutic strategy to prevent the aggregation of the Aβ peptide in Alzheimer's disease, with their stability making them suitable for long-term intervention.[27]
-
Retro-Inverso Peptides: A special class of DAACPs are retro-inverso peptides, which are constructed from D-amino acids in the reverse sequence of a parent L-peptide.[1][4] This design aims to mimic the side-chain topography of the original peptide while completely altering the peptide backbone, conferring high proteolytic resistance.[3]
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 8. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 18. scispace.com [scispace.com]
- 19. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 20. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ijsra.net [ijsra.net]
- 24. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide | MDPI [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 27. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-D-Tyr(tBu)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-Tyr(tBu)-OH. As a sterically hindered amino acid derivative, achieving high coupling efficiency can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound?
A1: The low coupling efficiency of this compound primarily stems from two factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the tert-butyl (tBu) ether on the side chain create significant spatial obstruction. This bulkiness physically impedes the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, resulting in slower reaction kinetics and incomplete coupling.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, leading to aggregation. This phenomenon is particularly prevalent in hydrophobic sequences. Aggregation can cause the peptide chains to become insoluble and inaccessible to reagents, leading to a complete failure of both deprotection and coupling steps.
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method for monitoring coupling reactions in real-time is the Kaiser test (or ninhydrin test). This colorimetric assay detects free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.
It is important to note that the Kaiser test is not reliable for N-terminal proline residues (a secondary amine) and can sometimes yield false negatives if the N-terminus is sterically hindered or buried within an aggregated peptide sequence.[1] In such cases, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the presence of the desired product and any deletion sequences.
Q3: Can the choice of solvent impact the coupling efficiency?
A3: Absolutely. The solvent plays a critical role in solvating the growing peptide chain and the solid support. Inadequate solvation can exacerbate peptide aggregation.
-
N,N-Dimethylformamide (DMF): While DMF is the most common solvent in SPPS, its ability to disrupt secondary structures can be limited in highly aggregation-prone sequences.
-
N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and is often more effective at disrupting peptide aggregation, leading to improved coupling yields.[2][3]
-
Solvent Mixtures: In particularly difficult cases, using a mixture of solvents, such as DCM/DMF/NMP, or adding chaotropic salts like LiCl can help to disrupt hydrogen bonding and improve solvation.
Troubleshooting Guide: Step-by-Step Solutions for Low Coupling Efficiency
If you have identified a low coupling efficiency for this compound, the following troubleshooting workflow provides a systematic approach to resolving the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Step 1: Verify Reagent Quality
Before modifying your protocol, ensure that all reagents are of high quality and properly stored. Old or degraded coupling reagents, amino acid solutions, and solvents containing water can significantly reduce coupling efficiency.
Step 2: Optimize the Coupling Reagent
For sterically hindered amino acids like this compound, the choice of coupling reagent is critical. Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive. Consider switching to a more potent phosphonium or aminium salt-based reagent.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | Cost-effective but can be slow for hindered couplings. The byproduct, diisopropylurea, is soluble in DMF.[4] |
| HBTU | Aminium Salt | Very Good | A reliable and commonly used reagent that is faster than carbodiimide methods.[5][6] |
| HATU | Aminium Salt | Excellent | Highly efficient and fast, recommended for difficult couplings due to the 7-azabenzotriazole moiety which accelerates the reaction.[7][8][9] |
| PyBOP | Phosphonium Salt | Excellent | High coupling efficiency and avoids the formation of the carcinogenic byproduct HMPA.[10][11][12] |
These reagents activate the carboxylic acid by forming a highly reactive intermediate ester, which is then susceptible to nucleophilic attack by the free amine of the peptide chain.
Caption: Generalized mechanism of coupling reagents.
Step 3: Perform a Double Coupling
If a single coupling with an optimized reagent is still insufficient, a "double coupling" strategy is often effective. This involves repeating the coupling step with a fresh solution of the activated amino acid.
-
After the first coupling reaction (typically 1-2 hours), perform a Kaiser test.
-
If the test is positive, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of activated this compound using your chosen coupling reagent and base.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
Wash the resin with DMF (3 x 1 min) and perform a final Kaiser test to confirm completion.
Step 4: Cap Unreacted Amines
If a small percentage of amines remain unreacted after double coupling (indicated by a faint positive Kaiser test), it is advisable to "cap" them to prevent the formation of deletion sequences. Capping involves acetylating the unreacted N-terminal amines, rendering them unreactive in subsequent coupling cycles.[13]
-
Following the final coupling and washing steps, add a capping solution to the resin. A common capping solution is a mixture of acetic anhydride and a base (such as pyridine or DIPEA) in DMF.[13][14]
-
Agitate the resin with the capping solution for 30 minutes at room temperature.[14]
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
A subsequent Kaiser test should be negative, confirming the successful capping of unreacted amines.
Step 5: Employ Advanced Methods for Persistently Difficult Couplings
For sequences that are exceptionally prone to aggregation or steric hindrance, more advanced techniques may be necessary.
-
Microwave-Assisted Peptide Synthesis (MW-SPPS): The application of microwave energy can significantly accelerate coupling reactions by overcoming the activation energy barrier and disrupting peptide aggregation.[1][15][16] This can dramatically reduce reaction times and improve yields for difficult couplings.[1][15]
-
Use of Pseudoproline Dipeptides: The strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation, thereby improving the efficiency of subsequent coupling steps.
Conclusion
The successful incorporation of sterically hindered amino acids like this compound requires a systematic and informed approach to troubleshooting. By carefully considering factors such as reagent choice, reaction conditions, and the potential for peptide aggregation, researchers can overcome the challenges associated with these "difficult" couplings. This guide provides a framework for diagnosing and resolving issues with low coupling efficiency, ultimately leading to the successful synthesis of high-purity peptides for research and drug development.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Managing Aggregation in Peptide Sequences Containing Bulky Residues
Welcome to our dedicated technical support center. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with peptides containing bulky and hydrophobic residues. Peptide aggregation is a significant hurdle that can impact synthesis efficiency, purification yields, and ultimately, the biological activity and therapeutic potential of your molecule.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you anticipate and manage these challenges effectively.
The primary driver of peptide aggregation is the formation of intermolecular hydrogen bonds between peptide backbones, which leads to the creation of stable secondary structures, most notably β-sheets.[2][3] This process is significantly exacerbated by the presence of bulky, hydrophobic amino acid residues (e.g., Val, Ile, Leu, Phe, Trp, Tyr), which tend to self-associate to minimize their exposure to aqueous environments, a phenomenon known as hydrophobic collapse.[4][5]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during the key phases of your experimental workflow: Solid-Phase Peptide Synthesis (SPPS), Peptide Purification, and Post-Purification Handling & Formulation.
Part 1: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)
Frequently Asked Questions (FAQs)
Q1: What are the common on-resin indicators of peptide aggregation during SPPS?
A1: During synthesis, several physical signs can alert you to on-resin aggregation.[2] Early detection is critical for salvaging your synthesis. Key indicators include:
-
Poor Resin Swelling: The peptide-resin complex fails to swell adequately in synthesis solvents, indicating poor solvation.[2]
-
Resin Clumping or Shrinking: You may observe the resin bed shrinking or clumping together, which physically impedes reagent access.[3]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion. This is often confirmed by a persistent positive Kaiser test (for primary amines) or other amine tests after a coupling cycle.[3][6]
-
Color Changes: The resin may develop a yellowish tint or appear discolored.[6]
Q2: My peptide synthesis is failing due to aggregation. What immediate steps can I take to disrupt on-resin aggregates?
A2: If you detect aggregation mid-synthesis, several immediate interventions can be attempted to disrupt the intermolecular hydrogen bonds causing the issue. These "rescue" protocols aim to improve the solvation of the growing peptide chain.
-
Switch to "Aggressive" Solvents: Replace standard DMF with N-methyl-2-pyrrolidone (NMP) or a mixture containing up to 25% DMSO in DMF.[2] These solvents have a greater capacity to disrupt hydrogen bonds.
-
Introduce Chaotropic Salts: Perform a series of washes with a solution containing a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF, before the next coupling step.[7][8] These salts interfere with hydrogen bonding networks. Crucially, ensure the chaotropic salt is thoroughly washed out with your standard solvent (e.g., DMF) before proceeding with the coupling reaction, as it can interfere with coupling reagents.
-
Employ Mechanical Disruption: Gentle sonication of the reaction vessel in a water bath for 15-30 minutes can help physically break up resin clumps and improve reagent diffusion.[2][7]
-
Increase Reaction Temperature: Coupling at a higher temperature (e.g., 40-55°C) can increase the kinetic energy of the system and disrupt weak intermolecular interactions.[2] This is often synergistic with microwave-assisted synthesis.[7][9]
Proactive Strategies to Prevent Aggregation in SPPS
Q3: How can I proactively design my synthesis strategy to prevent aggregation in a known "difficult" sequence?
A3: For sequences rich in bulky, hydrophobic residues, a proactive approach is far more effective than a reactive one. The following strategies are designed to be incorporated from the beginning of your synthesis.
Mechanism: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is reversibly cyclized, forming an oxazolidine or thiazolidine ring.[10][11] This five-membered ring introduces a "kink" in the peptide backbone, similar to proline, which disrupts the planarity required for β-sheet formation.[12][13] The native residue is fully restored during the final TFA cleavage step.[7]
When to Use:
-
Sequences with known aggregation-prone regions (e.g., stretches of Val, Ile, Leu).[7]
-
When synthesizing peptides that contain Ser, Thr, or Cys residues.
Protocol: Incorporating a Pseudoproline Dipeptide
-
Identify Insertion Point: Analyze your peptide sequence. Replace a Ser, Thr, or Cys residue and the preceding amino acid with the corresponding Fmoc-Xaa-Yaa(ψPro)-OH dipeptide. For maximum effect, position pseudoprolines within or flanking the hydrophobic, aggregation-prone region.
-
Coupling: Dissolve the pseudoproline dipeptide and a suitable coupling agent (e.g., HATU, HBTU) in your synthesis solvent (e.g., DMF, NMP).
-
Activation: Add an amine base like DIPEA to the solution to begin activation.
-
Reaction: Add the activated dipeptide solution to the deprotected N-terminus of the peptide-resin and couple for 1-2 hours. Using a 5-fold excess of the dipeptide is recommended for high efficiency.
-
Monitoring: Confirm coupling completion with a negative Kaiser test.
-
Continuation: Proceed with the standard Fmoc-SPPS cycles for the remainder of your sequence.
Mechanism: Incorporating residues with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen physically blocks the sites required for inter-chain hydrogen bonding.[2] These protecting groups are labile to standard TFA cleavage.[14]
When to Use:
-
In sequences lacking Ser, Thr, or Cys, where pseudoprolines are not an option.
-
For peptides containing frequently aggregating motifs like Gly-Gly.
-
As a general strategy, inserting an Hmb/Dmb protected residue every 6-7 amino acids can be highly effective.[2][8]
The table below summarizes key synthesis parameters that can be adjusted to mitigate aggregation.
| Parameter | Standard Condition | Optimized Anti-Aggregation Condition | Rationale & Causality |
| Resin Loading | High (0.5-1.0 mmol/g) | Low (0.1-0.4 mmol/g) | Increases the distance between growing peptide chains, reducing intermolecular interactions and aggregation.[2][7] |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP), 25% DMSO in DMF | These solvents have higher polarity and hydrogen bond-disrupting capacity, improving solvation of the peptide-resin complex.[2] |
| Special Additives | None | "Magic Mixture" (DCM/DMF/NMP with Triton X100 & ethylene carbonate) | This cocktail of solvents and non-ionic detergent is highly effective at solvating and disrupting aggregated structures.[2][8] |
| Energy Input | Room Temperature | Microwave Irradiation | Microwave energy directly disrupts hydrogen bonds, accelerating both coupling and deprotection reactions for difficult sequences.[7][9] |
Workflow Diagram: Proactive SPPS Strategy for Aggregating Peptides
Caption: Proactive workflow for synthesizing peptides prone to aggregation.
Part 2: Troubleshooting Peptide Purification
Frequently Asked Questions (FAQs)
Q1: My crude peptide has very poor solubility in standard HPLC solvents (Water/Acetonitrile with 0.1% TFA). How can I get it into solution for purification?
A1: This is a common problem for peptides with high hydrophobicity (>50% hydrophobic residues).[15][16] Strong, neat organic solvents are often required for initial solubilization before dilution into the aqueous mobile phase.
Troubleshooting Workflow for Peptide Solubilization
Caption: Stepwise decision workflow for solubilizing hydrophobic peptides.
Q2: My peptide precipitates on the HPLC column during the purification run. What is happening and how can I fix it?
A2: Precipitation on the column occurs when the peptide, initially soluble in the high organic starting conditions, becomes insoluble as the percentage of the aqueous mobile phase increases during the gradient. This is particularly common for very hydrophobic peptides.
Solutions to Prevent On-Column Precipitation:
-
Modify the Gradient: Start the gradient at a higher initial percentage of organic solvent (Mobile Phase B). For example, instead of a 5-95% B gradient, try a 30-95% B gradient. This keeps the peptide in a more favorable solvent environment for a longer period.
-
Add Organic Modifiers: Incorporate a small percentage (1-5%) of isopropanol into both Mobile Phase A and Mobile Phase B.[17] Isopropanol is a stronger organic solvent than acetonitrile and can improve the solubility of very hydrophobic peptides.
-
Use Chaotropic Agents: For extremely difficult cases, adding a low concentration of guanidine hydrochloride (e.g., 0.5 M) to your mobile phases can prevent aggregation, though this may require dedicated column use and thorough flushing post-purification.[7]
-
Lower the Peptide Concentration: Reduce the amount of crude peptide injected onto the column. High local concentrations during injection and elution can promote aggregation.[9]
Part 3: Post-Purification Handling and Formulation
Frequently Asked Questions (FAQs)
Q1: I have successfully purified my peptide, but it precipitates when I try to dissolve the lyophilized powder in my aqueous assay buffer. What should I do?
A1: The principles for dissolving purified peptides are similar to those for crude material, but with greater care to ensure buffer compatibility for your downstream application. A peptide's net charge at a given pH is a critical determinant of its solubility.[18][19] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[4]
Protocol: Systematic Solubilization of Purified Peptides
-
Calculate the Peptide's pI: Use an online tool to determine the theoretical isoelectric point of your peptide sequence.
-
Choose Buffer pH:
-
For Basic Peptides (pI > 7): Dissolve in an acidic buffer (pH < pI). Start with distilled water; if solubility is poor, add a small amount of 10-30% acetic acid.[20]
-
For Acidic Peptides (pI < 7): Dissolve in a basic buffer (pH > pI). Start with distilled water; if solubility is poor, add a small amount of 10% ammonium bicarbonate.[4]
-
-
Handle Highly Hydrophobic Peptides (Net charge near zero):
-
First, dissolve the peptide in a minimal volume of an organic solvent like DMSO or DMF.[18][21]
-
Slowly add this concentrated organic stock solution dropwise into your vigorously stirring aqueous buffer to the final desired concentration.[16] Note: For cell-based assays, keep the final DMSO concentration below 1%, and ideally below 0.1%, to avoid toxicity.[18]
-
-
Consider Denaturants (Last Resort): For peptides that form gels or are extremely insoluble, dissolution in 6M Guanidine-HCl or 8M Urea may be necessary.[4][20] These are strong denaturants and must be compatible with your experiment, as they will disrupt any tertiary structure.
Q2: How can I improve the long-term stability of my aggregation-prone peptide in solution?
A2: Once in solution, peptides can still aggregate over time. Formulation strategies aim to stabilize the peptide monomer.
-
Add Excipients: Including stabilizing excipients in your buffer can be highly effective.
-
Optimize Storage Conditions:
References
- 1. m.youtube.com [m.youtube.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. benchchem.com [benchchem.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. iscabiochemicals.com [iscabiochemicals.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. nestgrp.com [nestgrp.com]
- 18. jpt.com [jpt.com]
- 19. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorbyt.com [biorbyt.com]
- 21. bachem.com [bachem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. info.gbiosciences.com [info.gbiosciences.com]
Preventing C-alkylation side reaction during final TFA cleavage of Tyr(tBu).
A Guide to Preventing C-Alkylation Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common side reaction in solid-phase peptide synthesis (SPPS): the C-alkylation of Tyrosine (Tyr) residues during the final trifluoroacetic acid (TFA) cleavage step when using the tert-butyl (tBu) protecting group. This document provides in-depth technical guidance, field-proven insights, and detailed protocols to ensure the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of C-alkylation on Tyr(tBu) during TFA cleavage?
A1: The primary cause is the generation of a reactive tert-butyl cation (tBu⁺) when the tBu protecting group is cleaved from the tyrosine side chain by a strong acid like TFA.[1][2] This carbocation is a potent electrophile and can attack the electron-rich aromatic ring of a deprotected tyrosine residue, leading to the formation of an unwanted C-alkylated side product.[1]
Q2: Which other amino acid residues are susceptible to this tert-butylation?
A2: Besides tyrosine, other nucleophilic residues are at risk. Tryptophan (Trp) is highly susceptible to tert-butylation on its indole ring.[2] Methionine (Met) and Cysteine (Cys) can also be alkylated on their sulfur-containing side chains.[2][3][4]
Q3: What are scavengers and how do they prevent this side reaction?
A3: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail.[5] They work by trapping the reactive tert-butyl cations at a much faster rate than the nucleophilic residues within your peptide, effectively neutralizing the threat of side product formation.[2][6]
Q4: Is a simple TFA/water mixture sufficient for cleavage?
A4: For peptides lacking sensitive, nucleophilic residues, a simple mixture like 95% TFA and 5% water may be adequate.[7] However, for any peptide containing Tyr, Trp, Met, or Cys, the use of scavengers is highly recommended to avoid alkylation.[4][5]
Troubleshooting Guide: From Problem to Solution
Issue: Unexpected mass peak (+56 Da) corresponding to tert-butylation of Tyrosine.
This is the classic sign of C-alkylation. The addition of a tert-butyl group (C₄H₈) adds 56 Daltons to the mass of your peptide.
Root Cause Analysis:
The generation of the tert-butyl cation is an unavoidable consequence of cleaving tBu-based protecting groups.[8][9] The problem arises when these cations are not effectively "quenched" or scavenged.[6] The phenolic ring of tyrosine is an activated aromatic system, making it a prime target for electrophilic attack by the tBu⁺ cation.
Mechanism of Side Reaction & Prevention
The following diagram illustrates the formation of the tert-butyl cation and its subsequent interception by a scavenger, preventing the unwanted C-alkylation of a tyrosine residue.
Caption: Mechanism of Tyr(tBu) C-alkylation and prevention by scavengers.
Solutions:
-
Incorporate Effective Scavengers: The most critical step is to use an appropriate scavenger cocktail. The choice and concentration of scavengers are paramount.
-
Optimize Cleavage Conditions: Factors like time and temperature can influence the extent of side reactions.
Scavenger Selection and Cocktail Composition
The ideal scavenger should be a "soft" nucleophile that reacts readily with the "hard" tert-butyl cation. The choice depends heavily on the amino acid composition of your peptide.
| Scavenger | Primary Function | Typical % (v/v) | Notes |
| Triisopropylsilane (TIS) | Reduces tert-butyl cations to isobutane.[6] | 2.5 - 5% | Excellent general-purpose scavenger. Highly effective for preventing Tyr and Trp alkylation. |
| Water (H₂O) | Reacts with tBu⁺ to form tert-butanol.[6] | 2.5 - 5% | Helps to hydrolyze any residual trifluoroacetic anhydride (TFAA) in the TFA.[10] |
| 1,2-Ethanedithiol (EDT) | Scavenges tBu⁺ and protects Cys and Met residues.[5] | 2.5% | Strong odor. Essential for peptides containing Cys or Met to prevent oxidation and alkylation.[11] |
| Thioanisole | Aromatic scavenger, effective for protecting Trp and Tyr.[10] | 2.5 - 5% | Can also help in the cleavage of Arg(Mtr/Pmc) protecting groups.[12] |
| Phenol | Aromatic scavenger that helps prevent tyrosine alkylation.[12] | 2.5 - 5% | Can be a better π-nucleophile than water for intercepting the tBu⁺ cation.[10] |
| p-Cresol | Similar to phenol, acts as an effective acyl ion eliminator.[13] | 5% | Often used in more complex cleavage cocktails for sensitive peptides. |
Recommended Cleavage Cocktails:
-
Standard ("Reagent R" variant): For peptides with Tyr but without other sensitive residues.
-
TFA / TIS / H₂O (95 : 2.5 : 2.5) [14]
-
-
For Peptides with Tyr, Trp, Met, or Cys ("Reagent K" variant): A more robust, general-purpose cocktail.
Experimental Protocols
Protocol 1: Standard TFA Cleavage with Scavengers
This protocol is suitable for most peptides containing Tyr(tBu).
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard cleavage, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is recommended.[1] Prepare this mixture fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.[5]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.[5]
-
Pelleting: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and organic byproducts.[5]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
Protocol 2: Troubleshooting and Optimization Workflow
If C-alkylation is still observed, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting Tyr(tBu) C-alkylation.
Analytical Methods for Detection
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for detecting C-alkylation. Look for a peak with a mass increase of +56.1 Da corresponding to the addition of a tert-butyl group.
-
HPLC (High-Performance Liquid Chromatography): The alkylated peptide will likely have a different retention time than the desired product, often appearing as a post-peak. Comparing chromatograms from different cleavage conditions can confirm the identity of the side product.[3]
-
Fluorescence Spectroscopy: For quantitative analysis, the intrinsic fluorescence of tyrosine can be utilized.[15] Alkylation of the phenolic ring may alter the fluorescence properties, providing another analytical handle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for double coupling difficult amino acid residues in SPPS.
<_ _= "The user wants a technical support center guide about double coupling difficult amino acids in SPPS.
Here's a plan to structure the response:
Part 1: CORE DIRECTIVE (Autonomy)
-
Structure: I will design a logical flow for the technical support guide.
-
Introduction: Briefly explain why some amino acids are "difficult" to couple in SPPS (steric hindrance, aggregation).
-
Troubleshooting Guide (Q&A format): This will be the core of the document. I will frame common problems as questions and provide detailed answers with solutions.
-
Question 1: My Kaiser test is positive after the first coupling. What should I do? (This leads directly into the double coupling protocol).
-
Question 2: Double coupling didn't work. What are my next options? (This will cover stronger coupling reagents, solvent changes, temperature, etc.).
-
Question 3: I'm synthesizing a peptide with known difficult residues (e.g., Arg, Pro, bulky AAs). How can I be proactive? (This section will discuss preventative strategies).
-
Question 4: How do I know if on-resin aggregation is the problem? (Discussing signs of aggregation and solutions).
-
-
FAQs: Quick, concise answers to common questions.
-
What is double coupling?
-
Which amino acids are considered difficult?
-
When should I cap unreacted amines?
-
Can I use microwave energy to improve coupling?
-
-
Protocols Section: Detailed, step-by-step instructions for key procedures mentioned (e.g., Double Coupling, Kaiser Test, Capping).
-
Reference Section: A consolidated list of all cited sources.
-
Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
-
Expertise & Experience: I will explain the why behind each step. For example, when recommending a stronger coupling reagent like HATU, I'll explain that it forms a more reactive OAt-ester compared to the OBt-ester from HBTU, which is better at overcoming steric hindrance. I will also explain the mechanism of aggregation (interchain hydrogen bonding) and how different strategies (chaotropic salts, pseudoprolines) disrupt it.
-
Trustworthiness: Each protocol will be presented as a self-validating system. For example, the double coupling protocol will include a mandatory Kaiser test at the end to confirm completion. The capping protocol will also require a final negative Kaiser test.
-
Authoritative Grounding & Comprehensive References: I will use the search results to find authoritative sources (peer-reviewed papers, technical bulletins from reputable suppliers like Sigma-Aldrich, Bachem, CEM, etc.). I will add in-text citations for specific claims and compile a complete, clickable reference list at the end.
Part 3: VISUALIZATION & FORMATTING
-
Data Presentation: I will create a table comparing different coupling reagents, listing their chemical class (uronium, phosphonium), the active ester they form, and their suitability for hindered amino acids.
-
Experimental Protocols: I will format protocols with clear headings (Materials, Procedure) and numbered steps for easy following.
-
Mandatory Visualization (Graphviz):
-
Diagram 1: The Double Coupling Workflow. This will be a flowchart showing the decision-making process: Initial Coupling -> Kaiser Test -> (if positive) -> Double Coupling -> Kaiser Test -> (if still positive) -> Capping/Further Troubleshooting.
-
Diagram 2: Mechanism of Peptide Bond Formation. This will illustrate the role of the coupling reagent in activating the carboxylic acid for nucleophilic attack by the N-terminal amine.
-
I will ensure all DOT scripts adhere to the specified width, color contrast, and node text contrast rules. Captions will be provided.
-
Content Generation Plan:
-
Draft the Introduction: Define "difficult" residues and the two main causes: steric hindrance and on-resin aggregation.
-
Build the Troubleshooting Q&A Section:
-
Q1 (Positive Kaiser Test): Detail the immediate action - perform a double coupling.
-
Q2 (Double Coupling Fails): Discuss advanced strategies:
-
Stronger Coupling Reagents: Introduce HATU, HCTU, COMU, PyAOP. Create the comparison table here.
-
Solvent Systems: Talk about NMP, DMSO, and "magic mixtures" to disrupt aggregation.
-
Temperature: Mention the use of elevated temperatures or microwave synthesis.
-
Chaotropic Salts: Explain how LiCl or KSCN can disrupt hydrogen bonds.
-
-
Q3 (Proactive Strategies): Discuss planning for sequences with Arg, Pro, Val, Ile, etc. Mention using pseudoproline dipeptides.
-
Q4 (Aggregation): Describe the signs (shrunken resin bed, poor swelling) and link back to the solutions in Q2.
-
-
Write the FAQs: Create concise answers for the planned questions.
-
Create the Protocols Section:
-
Write a detailed step-by-step protocol for a standard manual double coupling.
-
Write a step-by-step protocol for the Kaiser Test, including reagent preparation and result interpretation.
-
Write a step-by-step protocol for capping with acetic anhydride.
-
-
Generate Graphviz Diagrams: Write the DOT scripts for the two planned diagrams and add captions.
-
Compile the Reference List: Gather all the sources I've cited and format them into a numbered list with titles, sources, and clickable URLs.
-
Review and Refine: Read through the entire document to ensure logical flow, scientific accuracy, and adherence to all formatting requirements. Ensure citations are correctly placed at the end of sentences referencing the search results.## Technical Support Center: Strategies for Double Coupling Difficult Amino Acid Residues in SPPS
Introduction: The Challenge of "Difficult" Couplings
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide science, enabling the construction of complex biomolecules. However, the efficiency of the core reaction—peptide bond formation—is highly sequence-dependent.[1] Certain amino acid residues, due to inherent steric hindrance or their propensity to induce on-resin aggregation, can lead to incomplete coupling reactions.[2][3] These "difficult" couplings result in the formation of deletion sequences, which are challenging to separate from the target peptide and ultimately compromise the purity and yield of the final product.
This guide provides a comprehensive troubleshooting framework for researchers encountering these challenges. We will explore the causality behind difficult couplings and provide validated protocols for implementing double coupling and other advanced strategies to ensure the successful synthesis of even the most demanding peptide sequences.
Troubleshooting Guide: From Diagnosis to Solution
This section is designed as an interactive guide to address specific issues encountered during SPPS.
Q1: My post-coupling Kaiser test is positive. What is my immediate course of action?
A positive Kaiser test (indicated by a blue or purple color on the resin beads) after a coupling step signifies the presence of unreacted primary amines, meaning the reaction is incomplete.[4][5] The most direct and immediate strategy to address this is to perform a second coupling, or "double coupling."[4][6] This approach drives the reaction to completion by re-introducing a fresh solution of activated amino acid.
Causality: The initial incomplete reaction could be due to slow kinetics caused by steric hindrance from the incoming amino acid (e.g., Aib, N-methylated amino acids) or the N-terminal residue on the resin (e.g., after a Proline).[7][8] On-resin aggregation can also physically block access to the reactive N-terminus.[9] A second coupling provides another opportunity for the activated amino acid to reach and react with the remaining free amines.
Caption: A decision workflow for implementing double coupling based on Kaiser test results.
See Protocol 1 for a detailed, step-by-step methodology for performing a manual double coupling.
Q2: I've performed a double coupling, but the Kaiser test is still positive. What are my advanced options?
If a double coupling fails to resolve the issue, it indicates a more severe underlying problem, typically significant steric hindrance or advanced peptide aggregation.[5] At this point, more robust chemical interventions are required.
Expert Analysis & Solutions:
-
Switch to a More Powerful Coupling Reagent: Standard carbodiimide (e.g., DIC) or HOBt-based uronium salt reagents (e.g., HBTU) may not be sufficiently reactive for severely hindered couplings.[10] Onium salt reagents that generate more reactive OAt or Oxyma esters are superior for these cases.[11][12] Reagents like HATU, HCTU, and COMU are highly efficient for coupling sterically hindered amino acids.[6][13]
-
Alter the Solvent System: DMF is the standard solvent for SPPS, but in cases of aggregation, it may not be sufficient to solvate the growing peptide chain.[14] Switching to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF/DCM can help break up secondary structures.[10] For extremely difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed.[3]
-
Increase Reaction Temperature: Applying heat can provide the necessary activation energy to overcome the kinetic barrier of a difficult coupling.[10] Microwave-assisted SPPS is particularly effective, as it can rapidly and uniformly heat the reaction, driving difficult couplings of bulky amino acids to completion efficiently.[8][9]
-
Incorporate Chaotropic Salts: Adding chaotropic salts, such as LiCl or KSCN, to the coupling mixture can disrupt the hydrogen bond networks that cause on-resin aggregation, thereby improving the accessibility of the N-terminus.[15]
| Reagent Name | Abbreviation | Class | Activating Additive | Key Advantages & Use Cases |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | HOBt, Oxyma | Economical, widely used for standard couplings. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | (Internal HOBt) | Strong coupling reagent, avoids carcinogenic HMPA byproduct.[16] |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium | HOAt | Highly efficient for sterically hindered residues and low-racemization couplings.[11][12] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium/Uronium | OxymaPure | High coupling efficiency comparable to HATU, with improved safety and solubility profile.[11] |
Q3: I am about to synthesize a peptide containing known "difficult" residues like Arginine, Proline, or a sequence of hydrophobic amino acids. How can I be proactive?
Anticipating difficult couplings is key to a successful synthesis strategy.[2] For certain residues and sequences, a standard single-coupling protocol is often insufficient.
Proactive Strategies:
-
Systematic Double Coupling: For notoriously difficult residues, program a double coupling from the outset.
-
Arginine (Arg): The bulky, guanidinium-containing side chain and its protecting group (e.g., Pbf) create significant steric hindrance.[7] It is often beneficial to double couple Arginine residues.[7]
-
Post-Proline Couplings: The N-terminal amine of proline is a secondary amine, making it less reactive. The subsequent coupling onto a proline residue is often slow and benefits from a double coupling.[7]
-
Bulky Hydrophobic Residues: Sequences containing consecutive bulky residues like Valine, Isoleucine, or Leucine are prone to both steric hindrance and aggregation.[4]
-
-
Utilize Pseudoproline Dipeptides: To proactively disrupt aggregation, incorporate pseudoproline dipeptides at strategic locations (e.g., at Ser or Thr residues) within the peptide backbone. These temporary structures introduce a "kink" into the peptide chain, breaking up the inter-chain hydrogen bonding that leads to aggregation. The native peptide structure is restored during the final TFA cleavage.[17]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a coupling reagent? A1: Coupling reagents activate the carboxylic acid group of an N-protected amino acid, converting it into a more reactive species (such as an active ester).[13] This activated intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin, forming the stable amide (peptide) bond.
Caption: The two-step process of peptide bond formation mediated by a coupling reagent.
Q2: When should I give up on coupling and just cap the unreacted amines? A2: If a double coupling with an enhanced coupling reagent and optimized conditions still leaves a positive Kaiser test, it is often best to cap the unreacted chains.[5] Capping involves acetylating the free amines with a reagent like acetic anhydride.[5][18] This prevents the formation of deletion sequences in subsequent steps, which simplifies the final purification. It is better to have a small amount of a capped, truncated peptide that is easily separable than a series of difficult-to-remove deletion peptides.
Q3: Can the resin choice impact difficult couplings? A3: Yes. Resins with good swelling properties, such as those based on PEG (e.g., NovaPEG, TentaGel), can improve solvation of the peptide chain and reduce aggregation compared to standard polystyrene resins.[14] Using a resin with a lower loading capacity can also be beneficial, as it increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[3]
Validated Experimental Protocols
Protocol 1: Manual Double Coupling
This protocol should be initiated immediately following a positive Kaiser test after the first coupling attempt.
Materials:
-
Peptide-resin with unreacted N-terminal amines.
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading).
-
Coupling reagent (e.g., HATU, 3-5 equivalents).
-
Base (e.g., DIPEA, 6-10 equivalents).
-
Anhydrous DMF.
-
Kaiser test reagents.
Procedure:
-
Wash: Thoroughly wash the peptide-resin with DMF (3-5 times) to remove byproducts and residual reagents from the initial coupling reaction.[4]
-
Prepare Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF. Add the base to begin the pre-activation.
-
Second Coupling: Add the freshly prepared and activated amino acid solution to the washed peptide-resin.
-
React: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[10]
-
Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Verify: Take a small sample of the resin beads and perform a Kaiser test (see Protocol 2) to confirm the completion of the coupling.[10] If the test is negative, proceed with the synthesis. If it remains positive, consider capping (Protocol 3).
Protocol 2: The Kaiser (Ninhydrin) Test
This test is used to detect the presence of free primary amines on the resin.[19]
Materials:
-
Solution A: Potassium cyanide (KCN) in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
-
Peptide-resin sample (10-15 beads).
-
Heating block or water bath at 110°C.
Procedure:
-
Sample Preparation: Place 10-15 beads of the washed peptide-resin into a small glass test tube.
-
Add Reagents: Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[20]
-
Heat: Place the tube in a heating block at 110°C for 5 minutes.[19][20]
-
Interpret Results: Remove the tube and observe the color of the beads and the solution.
-
Intense Blue Beads/Solution: Positive result. Free primary amines are present; coupling is incomplete.[19]
-
Colorless/Yellow Beads & Solution: Negative result. Coupling is complete.[19]
-
Brownish-Red Color: Ambiguous result, often indicates an N-terminal proline (a secondary amine). Use an alternative like the Chloranil test for confirmation.[20]
-
Protocol 3: Acetic Anhydride Capping
This protocol is used to permanently block unreacted amines after failed coupling attempts.
Materials:
-
Peptide-resin with unreacted N-terminal amines.
-
Capping Solution: Acetic anhydride and a base (e.g., Pyridine or DIPEA) in DMF (e.g., a 20-50% solution of acetic anhydride).
-
DMF for washing.
Procedure:
-
Wash: Wash the peptide-resin thoroughly with DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[5]
-
Wash: Filter and wash the resin extensively with DMF to remove all capping reagents.
-
Verification: Perform a final Kaiser test. The test must be negative before proceeding to the next deprotection step. If it is still positive, repeat the capping procedure.[5]
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. file.globalso.com [file.globalso.com]
- 17. peptide.com [peptide.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization of D-Amino Acids During Activation and Coupling
Welcome to the technical support center dedicated to a critical challenge in peptide synthesis: preserving the stereochemical integrity of D-amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted inversion of D-amino acids to their L-counterparts during synthesis. Here, we dissect the underlying mechanisms, provide actionable troubleshooting strategies, and offer validated protocols to ensure the chiral purity of your final peptide product.
Quick Navigation: Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a major concern?
A1: Racemization is the process where a pure chiral amino acid, such as a D-amino acid, converts into a mixture of both its D- and L-enantiomers.[1] This loss of stereochemical purity is a significant issue in drug development because diastereomeric peptide impurities can be difficult to separate and may drastically alter the biological activity, efficacy, and safety profile of the therapeutic peptide.[2]
Q2: What is the primary chemical pathway that leads to racemization during coupling?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] This occurs when the carboxyl group of the N-protected D-amino acid is activated by a coupling reagent. The α-proton (the hydrogen on the chiral carbon) of this activated intermediate becomes highly acidic and can be easily removed by a base. This abstraction results in a planar enolate intermediate, which can then be re-protonated from either face, leading to a mixture of both D and L configurations.[2] A secondary, less common pathway is the direct abstraction of the α-proton by a base, forming a carbanion intermediate.[3][4]
Q3: Are certain D-amino acids more likely to racemize than others?
A3: Yes, the susceptibility to racemization is influenced by the amino acid's side chain.[1] D-Histidine (D-His) and D-Cysteine (D-Cys) are notoriously prone to racemization under standard coupling conditions.[2][5][6] Other amino acids like D-Serine (D-Ser), D-Aspartic acid (D-Asp), and D-Phenylalanine (D-Phe) can also be susceptible, particularly with strong activation, elevated temperatures, or prolonged reaction times.[1][2][7]
Q4: How do additives like HOBt, HOAt, and OxymaPure® work to prevent racemization?
A4: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents (e.g., DIC, DCC).[8] When a carbodiimide activates the amino acid, it forms a highly reactive O-acylisourea intermediate that is prone to racemization.[9] An additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) rapidly intercepts this intermediate, converting it into a more stable active ester (e.g., an OBt ester).[9][10] This active ester is still reactive enough to form the peptide bond but is significantly less prone to forming the problematic oxazolone intermediate.[9][10]
Deep Dive: Understanding the Mechanisms of Racemization
To effectively troubleshoot, one must first understand the enemy. Racemization during the activation and coupling of a D-amino acid primarily proceeds through the oxazolone pathway. This process is a race: the rate of the desired aminolysis (peptide bond formation) versus the rate of racemization of the activated intermediate.
The key steps are:
-
Activation: The coupling reagent activates the carboxylic acid of the D-amino acid, forming a highly reactive species.
-
Oxazolone Formation: The carbonyl oxygen of the N-α-protecting group (like Fmoc or Boc) attacks the activated carboxyl group, cyclizing to form the 5(4H)-oxazolone.
-
Enolization & Racemization: In the presence of a base, the oxazolone readily loses its α-proton to form a symmetric, planar enolate.
-
Reprotonation: The enolate can be protonated from either side, resulting in a mixture of D- and L-oxazolones.
-
Aminolysis: The incoming amine can now attack either the D- or L-oxazolone, leading to the incorporation of the incorrect L-amino acid into the peptide sequence.
Troubleshooting Guide: Isolating and Solving the Problem
Use this section to diagnose and resolve racemization issues in your experiments.
Issue 1: High levels of epimerization detected in the final peptide, especially with known sensitive D-amino acids (e.g., D-His, D-Cys).
This is the most common scenario and points to a suboptimal coupling strategy.
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent & Additive Combination:
-
Likely Cause: Using a carbodiimide (DIC, DCC) without an additive, or using a highly activating onium salt (HBTU, HATU) with a strong base and pre-activation.[2][11]
-
Solution: The gold standard for minimizing racemization is the use of a carbodiimide in conjunction with a racemization-suppressing additive.[2] Switch to a DIC / OxymaPure® or DIC / HOAt combination. [11] OxymaPure® is highly effective, non-explosive, and often superior to HOBt.[8][9][12] If using an onium salt, avoid pre-activation steps where the activated acid sits in the presence of base before being added to the resin; this is a recipe for racemization.[2]
-
-
Assess the Base:
-
Likely Cause: Using an excessive amount of a strong, non-hindered base like N,N-diisopropylethylamine (DIPEA).[2]
-
Solution: The base is often the primary culprit in abstracting the α-proton.
-
-
Control the Temperature:
-
Likely Cause: Elevated temperatures, especially during microwave-assisted peptide synthesis (MW-SPPS), accelerate all reactions, including racemization.[7]
-
Solution: Perform couplings at room temperature or below (e.g., 0 °C). For MW-SPPS, reducing the coupling temperature from a typical 80°C to 50°C can significantly limit the racemization of sensitive residues like D-His and D-Cys.[7][14]
-
Issue 2: Racemization is observed even after optimizing coupling reagents and bases.
This suggests that factors related to the specific amino acid or reaction setup are at play.
Troubleshooting Steps:
-
Check Side-Chain Protection (Especially for D-Histidine):
-
Likely Cause: The imidazole side chain of histidine can catalyze racemization.[2] An unprotected or poorly protected side chain exacerbates the problem.
-
Solution: Ensure the histidine side chain is adequately protected. In Fmoc chemistry, the Boc protecting group is known to offer better suppression of racemization for histidine compared to the Trityl (Trt) group.[2]
-
-
Consider the Solvent:
-
Likely Cause: Highly polar aprotic solvents like DMF can promote the charged intermediates involved in racemization.
-
Solution: For particularly sensitive couplings, consider using a less polar solvent or a solvent mixture. A 1:1 mixture of CH₂Cl₂:DMF has been shown to reduce racemization in some cases.[2]
-
Data-Driven Decisions: Comparing Coupling Strategies
The choice of reagents has a quantifiable impact on chiral purity. The following table summarizes typical outcomes.
| Coupling Strategy | Base | Relative Racemization Risk | Key Considerations |
| DIC / OxymaPure® | NMM or Collidine | Very Low | Highly recommended for sensitive D-amino acids. Oxyma is superior to HOBt.[9][10][12] |
| DIC / HOBt | NMM or Collidine | Low | A classic and effective combination, though Oxyma is often better.[8][10] |
| HATU / HOAt | DIPEA | Moderate to High | Very fast and efficient, but risk of racemization is higher, especially with pre-activation.[2] |
| HBTU / HOBt | DIPEA | Moderate to High | Similar to HATU but generally considered slightly less activating and with a slightly lower racemization risk.[15] |
| PyBOP | DIPEA | Low to Moderate | Phosphonium salts are generally less prone to causing racemization than uronium/aminium salts.[16] |
| DIC alone | N/A | High | Not recommended for any chiral amino acid due to high risk of racemization.[11] |
This table provides general guidance. Actual racemization levels depend on the specific amino acid, temperature, and reaction time.
Validated Protocols
Trust but verify. Use these protocols for both minimizing racemization during your synthesis and for quantifying the chiral purity of your final product.
Protocol 1: Low-Racemization Coupling for a Sensitive D-Amino Acid
This protocol is designed for incorporating racemization-prone residues like D-Cys or D-His.
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF (6x).[2]
-
Coupling Mixture Preparation (No Pre-activation): a. In a separate reaction vessel, dissolve the Fmoc-D-amino acid (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF. b. Add 2,4,6-collidine (3 eq.) to the solution. c. Add Diisopropylcarbodiimide (DIC) (3 eq.) to this mixture.
-
Coupling Reaction: Immediately add the freshly prepared coupling mixture to the washed resin.
-
Reaction Conditions: Agitate the reaction vessel for 2-4 hours at room temperature. Avoid heating.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm reaction completion. If the test is positive (free amines present), a second coupling may be performed under the same conditions.[11]
Protocol 2: Quantification of Racemization by Chiral Analysis
This protocol allows you to determine the enantiomeric purity of your synthetic peptide.
-
Peptide Hydrolysis: a. Place a small, accurately weighed amount of the purified, dried peptide (approx. 1 mg) into a hydrolysis tube. b. Add 6N HCl (or 6N DCl in D₂O to control for hydrolysis-induced racemization).[11] c. Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Sample Preparation: a. After cooling, open the tube and evaporate the acid to dryness. b. Re-dissolve the resulting amino acid mixture in a suitable buffer or solvent for analysis.
-
Chiral Analysis: a. GC-MS (Gas Chromatography-Mass Spectrometry): Derivatize the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard GC column. Alternatively, use a chiral GC column to separate the derivatized enantiomers.[17][18][19] b. Chiral HPLC (High-Performance Liquid Chromatography): This is often the preferred method. The underivatized amino acid mixture can be directly analyzed on a chiral column, such as one based on a macrocyclic glycopeptide selector (e.g., teicoplanin-based columns). The D- and L-enantiomers are separated and quantified by UV or MS detection.[17]
-
Data Interpretation: The percentage of the undesired L-enantiomer is calculated from the peak areas of the D- and L-amino acids in the chromatogram. A value below 1% is generally considered excellent for a single coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. creation.com [creation.com]
- 5. peptide.com [peptide.com]
- 6. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. benchchem.com [benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 18. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting the Fries-Type Rearrangement in Boc-Tyrosine Peptide Synthesis
Prepared by: Senior Application Scientist, Peptide Synthesis Division
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing Boc-strategy Solid-Phase Peptide Synthesis (SPPS). We will provide an in-depth analysis of a potential side reaction involving Boc-protected tyrosine: the acid-catalyzed Fries-type rearrangement. This document offers troubleshooting advice, mitigation protocols, and analytical guidance to ensure the integrity and purity of your synthetic peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the Fries-type rearrangement of Boc-protected tyrosine.
Q1: What is the Fries-type rearrangement in the context of Boc-protected tyrosine?
A1: The Fries rearrangement is a classic organic reaction where an acyl group migrates from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis or Brønsted acid.[1][2] In the context of peptide synthesis, the side-chain protecting group on Boc-Tyr(Boc)-OH is a tert-butyloxycarbonyl group, which is effectively a carbonate ester on the phenolic hydroxyl.[3][4] During the acidic conditions required for Nα-Boc deprotection (e.g., using trifluoroacetic acid, TFA), this O-Boc group can rearrange, migrating from the oxygen atom to the carbon backbone of the tyrosine aromatic ring.[5][6] This results in an isomeric, and often difficult to separate, impurity.
Q2: Why does this side reaction occur during Boc-SPPS?
A2: The core of the Boc/Bzl SPPS strategy involves the repetitive use of a moderate acid, typically 25-50% TFA in dichloromethane (DCM), to remove the temporary Nα-Boc protecting group at each cycle.[4][7] While the O-Boc group on the tyrosine side chain is more acid-stable than the Nα-Boc group, it is not completely inert to these conditions. The mechanism involves the acid-catalyzed formation of an acylium ion intermediate, which is a reactive electrophile.[2] Instead of dissociating completely, this electrophile can re-attack the electron-rich aromatic ring of tyrosine, leading to the rearranged product. This process is competitive with the desired deprotection pathway.
Q3: What is the structure of the resulting side product?
A3: The side reaction is an intramolecular acylation of the tyrosine ring. The migration is ortho, para-selective, with the acyl group typically adding to the 3-position of the tyrosine ring (ortho to the hydroxyl group), which is sterically accessible. The resulting impurity is a 3-(tert-butoxycarbonyl)-tyrosine residue within the peptide sequence. Critically, this side product is an isomer of the desired tyrosine-containing peptide and will have the exact same molecular weight , making it undetectable by standard mass spectrometry alone.
Q4: Under what specific experimental conditions is the Fries rearrangement most likely to occur?
A4: The extent of the Fries rearrangement is influenced by several factors that increase the electrophilicity of the system or provide sufficient energy for the rearrangement to occur:
-
Prolonged Acid Exposure: Extending the Nα-Boc deprotection time beyond what is necessary for complete removal significantly increases the risk.[4]
-
Elevated Temperatures: Although typically performed at room temperature, any increase in temperature during the acid deprotection step will accelerate the rate of this side reaction.[1]
-
High Acid Concentration: While standard for Nα-Boc removal, higher concentrations of TFA can promote the rearrangement. The extremely strong acids used in the final cleavage step, such as anhydrous hydrogen fluoride (HF), are also potent catalysts for this transformation.[3]
Q5: How does the Fries rearrangement product impact my final peptide?
A5: The primary impact is on the purity and homogeneity of the final product. The 3-acyl tyrosine impurity is often difficult to separate from the target peptide by reverse-phase HPLC due to similar polarities. Functionally, the modification can have significant consequences. The bulky Boc group attached to the aromatic ring can alter the peptide's three-dimensional structure, disrupt binding to its biological target, and change its pharmacokinetic properties.
Q6: Is this side reaction a concern with Fmoc-Tyr(tBu)-OH?
A6: No, the Fries rearrangement is not a concern in the standard Fmoc/tBu strategy. In this methodology, the tyrosine side chain is protected as a tert-butyl ether (-O-tBu), not an ester.[3] The Nα-Fmoc group is removed under basic conditions (e.g., piperidine in DMF), which do not catalyze the Fries rearrangement.[8] The ether linkage of the Tyr(tBu) side chain is stable to these basic conditions and is only removed during the final acidic cleavage, where scavengers are used to capture the resulting tert-butyl cations.[3]
Section 2: Troubleshooting Guide
Problem: My peptide analysis by RP-HPLC shows a significant, well-resolved impurity peak that is very close to my main product peak. Mass spectrometry analysis indicates this impurity has the identical mass to my target peptide.
This scenario is a classic indicator of an isomeric impurity, with the Fries rearrangement product being a primary suspect when Boc-Tyr(Boc)-OH is used.
Logical Troubleshooting Workflow
The following diagram outlines the steps to diagnose and confirm the presence of the 3-acyl-tyrosine side product.
Caption: Troubleshooting workflow for identifying isomeric side products.
Section 3: Protocols for Mitigation and Analysis
To ensure the scientific integrity of your work, follow these validated protocols to minimize the occurrence of the Fries rearrangement and to analytically detect it if it occurs.
Table 1: Factors Influencing Fries Rearrangement & Mitigation Strategies
| Influencing Factor | Risk Level | Mitigation Strategy & Rationale |
| Nα-Boc Deprotection Time | High | Action: Limit TFA treatment to 20-30 minutes per cycle. Rationale: Minimizes the duration of acid exposure, reducing the probability of the intramolecular rearrangement competing with the desired deprotection.[4] |
| Temperature | Medium | Action: Perform all acid deprotection steps at a controlled room temperature (20-25°C). For highly sensitive sequences, consider cooling the reaction vessel to 0°C during TFA addition. Rationale: The rearrangement has a higher activation energy than deprotection; lower temperatures disproportionately slow the side reaction.[1] |
| Acid Concentration | Medium | Action: Use the lowest effective TFA concentration (e.g., 25% v/v in DCM) for routine deprotection. Avoid unnecessarily harsh conditions. Rationale: Reduces the catalytic activity driving the rearrangement.[2] |
| Final Cleavage Conditions | High | Action: When using strong acids like HF, ensure the cleavage cocktail contains effective scavengers (e.g., p-cresol, thioanisole) and that the cleavage is performed at 0°C for the minimum time required (e.g., 60 minutes). Rationale: Scavengers help trap reactive intermediates, and low temperature/short time minimizes all potential side reactions, including rearrangement and alkylation.[3][7] |
Protocol 1: Optimized Nα-Boc Deprotection to Minimize Fries Rearrangement
This protocol is designed for manual Boc-SPPS and emphasizes time and temperature control.
-
Resin Preparation: Swell the peptide-resin in a reaction vessel with dichloromethane (DCM) for 30 minutes. Drain the solvent.
-
Pre-Wash: Wash the resin three times with DCM to ensure an anhydrous environment.
-
Deprotection:
-
Prepare a fresh solution of 25% TFA in anhydrous DCM (v/v).
-
Add the deprotection solution to the resin (10 mL per gram of resin) and agitate gently at room temperature (20-25°C).
-
Start a timer immediately. Allow the reaction to proceed for exactly 25 minutes .
-
Drain the TFA solution into an appropriate waste container.
-
-
Washing:
-
Immediately wash the resin with DCM (3x) to remove residual TFA.
-
Wash with isopropanol (1x) to disrupt secondary structures.
-
Wash with DCM (3x) to prepare for neutralization.
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) to the resin and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
-
Final Wash: Wash the resin sequentially with DCM (3x) and N,N-dimethylformamide (DMF) (3x) to prepare for the next coupling cycle.
-
Validation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.[3]
Protocol 2: Analytical Workflow for Detection of the 3-Acyl-Tyrosine Side Product
This workflow uses standard laboratory instrumentation to identify the isomeric impurity.
-
Initial Purity Assessment (RP-UHPLC):
-
Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient optimized for the target peptide (e.g., 5-55% B over 15 minutes).
-
Detection: UV at 214 nm and 280 nm. The Fries product, having the same chromophore, will be detectable at both wavelengths.
-
Observation: Look for a post-peak (typically slightly more retained) relative to the main product peak.
-
-
Mass Confirmation (LC-MS):
-
Couple the UHPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the full scan mass spectrum for both the main peak and the impurity peak.
-
Expected Result: Both peaks will exhibit identical m/z values corresponding to the molecular weight of the target peptide.
-
-
Structural Confirmation (LC-MS/MS):
-
Perform a data-dependent acquisition experiment to trigger fragmentation (MS/MS) on the parent ions from both the main peak and the impurity peak.
-
Analysis: Carefully compare the fragmentation spectra.
-
Target Peptide: Will show a characteristic fragmentation pattern, with b- and y-ions corresponding to the expected peptide sequence.
-
Fries Product: The mass of the tyrosine residue itself is modified (+84 Da for the C-Boc group, but the overall mass is the same as O-Boc). The fragmentation pattern around this residue will change. Look for a mass shift in fragment ions that contain the modified tyrosine. For example, a y-ion containing the C-terminal portion of the peptide up to the modified tyrosine will show a different mass compared to the theoretical y-ion of the unmodified sequence.
-
-
Section 4: Mechanistic Visualization
Understanding the chemical transformation is key to preventing it. The following diagram illustrates the proposed acid-catalyzed rearrangement.
Caption: Proposed mechanism for the Fries rearrangement on a Tyr side chain.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Senior Application Scientist's Guide: Boc-D-Tyr(tBu)-OH vs. Fmoc-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a foundational determinant of success in Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-amino acids, such as D-tyrosine, is a key strategy for enhancing peptide stability and modulating biological activity. The choice of the temporary Nα-protecting group for D-Tyr(tBu)-OH—be it the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—dictates the entire synthetic methodology, from reaction conditions to potential side products and overall efficiency.
This in-depth guide provides a technical comparison of Boc-D-Tyr(tBu)-OH and Fmoc-D-Tyr(tBu)-OH, grounded in the core principles of their respective chemistries. We will explore the causality behind experimental choices, present detailed protocols, and analyze the performance trade-offs to empower you to make the most informed decision for your specific synthetic challenge.
Core Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the chemical lability of the Nα-protecting group, which in turn defines the orthogonality of the entire synthesis. Orthogonality is a critical concept referring to the ability to selectively remove one class of protecting groups without affecting others.
-
The Boc/Bzl Strategy: This classic approach is built on graduated acid lability. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), in each cycle. The side-chain protecting groups, including the tert-butyl (tBu) ether on tyrosine and benzyl (Bzl)-based groups on other residues, are more stable to TFA and are only removed at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This is considered a "quasi-orthogonal" system.
-
The Fmoc/tBu Strategy: This has become the predominant strategy in modern SPPS due to its milder conditions and true orthogonality. The Nα-Fmoc group is cleaved under mild basic conditions (e.g., piperidine), while the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) remain completely stable. These side-chain groups are then removed in a single final step using a moderate acid like TFA.
The choice of D-Tyr(tBu)-OH means the side-chain protecting group is the same in both strategies. The tert-butyl ether effectively shields the reactive phenolic hydroxyl group, preventing undesirable side reactions like O-acylation during coupling. The key comparison, therefore, revolves around the impact of the Nα-protecting group and its associated deprotection chemistry.
Performance Comparison: A Data-Informed Perspective
| Feature | This compound Strategy | Fmoc-D-Tyr(tBu)-OH Strategy | Rationale & Causality |
| Nα-Deprotection Conditions | 25-50% Trifluoroacetic Acid (TFA) in DCM | 20-50% Piperidine in DMF | The repetitive use of strong acid in the Boc strategy can lead to the gradual degradation of sensitive residues or premature cleavage of some side-chain protecting groups. The mild basic conditions of the Fmoc strategy are generally less harsh on the growing peptide chain. |
| Side-Chain Protection Stability | Graduated acid lability; tBu group is stable to repetitive TFA but cleaved by HF. | Fully orthogonal; tBu group is completely stable to repetitive piperidine treatment. | The full orthogonality of the Fmoc/tBu strategy provides a wider safety margin, preventing unintended side-chain deprotection during synthesis. |
| Handling of "Difficult Sequences" | Often advantageous for hydrophobic or aggregation-prone sequences. | Can be challenging for aggregating sequences. | The acidic deprotection step in Boc chemistry protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, thus mitigating aggregation. |
| Major Side Reactions | t-Butylation: Reactive tert-butyl cations generated during Boc deprotection and final HF cleavage can alkylate nucleophilic residues (e.g., Trp, Met). | Aspartimide Formation: For Asp-containing peptides, the basic piperidine treatment can induce cyclization to an aspartimide intermediate. Diketopiperazine Formation: At the dipeptide stage, cyclization can occur after Fmoc removal. | Scavengers are essential in Boc cleavage cocktails to trap carbocations. In Fmoc synthesis, modified residues or optimized coupling/deprotection conditions can minimize base-induced side reactions. |
| Final Cleavage Reagents | Anhydrous HF, TFMSA (highly corrosive and hazardous) | 95% TFA with scavengers (less harsh) | The need for specialized, hazardous reagents and equipment (e.g., Teflon apparatus for HF) is a significant drawback of the Boc strategy. |
| Expected Crude Purity | Generally good, but can be lower due to harsh repetitive acid treatments. | Typically higher due to milder, more specific reaction conditions. | Fewer side reactions and less degradation during the milder Fmoc cycles usually result in a cleaner crude product, simplifying purification. |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable; UV monitoring of Fmoc cleavage allows for real-time feedback. | The milder chemistry and the ability to monitor the reaction progress via UV absorbance of the dibenzofulvene-piperidine adduct make Fmoc-SPPS ideal for automation. |
Experimental Workflows & Methodologies
The following sections provide detailed, step-by-step protocols for a single synthesis cycle. These are generalized methodologies that serve as a validated starting point and may require optimization based on the specific peptide sequence and scale.
Boc-SPPS Cycle for Incorporating this compound
This protocol outlines a typical manual cycle for adding a this compound residue to a peptide chain anchored on a Merrifield or PAM resin.
Step 1: Nα-Boc Deprotection
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 2-3 minutes. Drain.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
Step 2: Neutralization
-
Wash the resin with Isopropanol (IPA) (2 times) and then DCM (3-5 times).
-
Neutralize the N-terminal ammonium salt by treating the resin with a solution of 5-10% Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes. Repeat this step.
-
Wash the resin with DCM (5 times) to remove excess base. A positive Kaiser test (blue beads) should confirm the presence of a free primary amine.
Step 3: Amino Acid Coupling
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 eq. relative to the amino acid) in N,N-Dimethylformamide (DMF).
-
Add DIEA (2-3 eq. relative to the amino acid) to the solution to begin pre-activation.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling.
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.
digraph "Boc_SPPS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes
Start [label="Start:\nPeptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
Deprotection [label="Step 1: Nα-Boc Deprotection\n(25-50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Wash1 [label="Wash\n(DCM, IPA)", fillcolor="#FFFFFF", fontcolor="#202124"];
Neutralization [label="Step 2: Neutralization\n(5-10% DIEA in DCM)", fillcolor="#FBBC05", fontcolor="#202124"];
Wash2 [label="Wash\n(DCM)", fillcolor="#FFFFFF", fontcolor="#202124"];
Coupling [label="Step 3: Coupling\nthis compound\n+ Activator (e.g., HBTU)\n+ DIEA in DMF", fillcolor="#34A853", fontcolor="#FFFFFF"];
Wash3 [label="Wash\n(DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"];
Cycle [label="Next Amino Acid?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cleavage [label="Final Cleavage & Deprotection\n(Anhydrous HF or TFMSA\n+ Scavengers)", fillcolor="#202124", fontcolor="#FFFFFF"];
End [label="Purified Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Deprotection;
Deprotection -> Wash1;
Wash1 -> Neutralization;
Neutralization -> Wash2;
Wash2 -> Coupling;
Coupling -> Wash3;
Wash3 -> Cycle;
Cycle -> Deprotection [label=" Yes"];
Cycle -> Cleavage [label=" No"];
Cleavage -> End;
}
Fmoc-SPPS workflow for a single coupling cycle.
Causality of Side Reactions and Mitigation Strategies
The distinct chemical environments of Boc and Fmoc strategies lead to different side-reaction profiles, particularly concerning the tert-butyl protecting group on the tyrosine side chain.
Boc Strategy Side Reactions:
The primary concern is the generation of reactive tert-butyl carbocations during the repetitive Nα-Boc deprotection and, more significantly, during the harsh final cleavage with HF. These electrophilic cations can re-attach to nucleophilic sites on the peptide.
-
Side Reaction: Alkylation of the electron-rich aromatic ring of tyrosine or other sensitive residues like Tryptophan (Trp) and Methionine (Met).
-
Causality: The SN1 mechanism of acid-catalyzed deprotection of Boc and tBu groups liberates a stable tert-butyl carbocation.
-
Mitigation: The inclusion of "scavenger" molecules in the final cleavage cocktail is mandatory. Scavengers, such as anisole, thioanisole, or 1,2-ethanedithiol (EDT), are nucleophiles that are more reactive towards the carbocations than the peptide residues, effectively trapping them and preventing unwanted peptide modification.
Fmoc Strategy Side Reactions:
The Fmoc strategy avoids the generation of cationic species during the synthesis cycles. The main risks are base-induced side reactions.
-
Side Reaction: While the tBu ether on tyrosine is very stable to piperidine, other side reactions unrelated to the Tyr(tBu) residue can occur, such as aspartimide formation in peptides containing aspartic acid. This is caused by the basic conditions of Fmoc deprotection.
-
Causality: The basic environment required for Fmoc removal can catalyze intramolecular cyclization reactions.
-
Mitigation: For sensitive sequences, using a weaker base or modified amino acid derivatives (e.g., pseudoprolines) can suppress these side reactions. The risk of t-butylation is confined to the final TFA cleavage step, which is a common vulnerability for both strategies. However, since the peptide is only exposed to strong acid once in the Fmoc strategy, the cumulative risk of acid-driven side reactions is lower.
Conclusion: Selecting the Optimal Strategy
The choice between this compound and Fmoc-D-Tyr(tBu)-OH is a strategic decision that hinges on the specific peptide, available resources, and desired scale.
Fmoc-D-Tyr(tBu)-OH is the preferred choice for most modern applications. Its milder deprotection conditions, true orthogonality, higher typical crude purity, and amenability to automation make it a more efficient and versatile option, particularly for complex, modified, or long peptides. The reduction in hazardous reagents (avoiding HF) is also a significant advantage in terms of safety and environmental impact.
This compound remains a valuable and robust tool in specific scenarios. It is particularly advantageous for the synthesis of highly hydrophobic or aggregation-prone sequences where the acidic deprotection can improve solvation. For laboratories with established Boc synthesis workflows and the necessary specialized equipment for handling strong acids, it remains a cost-effective and powerful method, especially for large-scale production where process maturity is a key factor.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies will enable the researcher to make an informed decision and successfully synthesize the desired D-tyrosine-containing peptide target.
A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis: A Comparative Analysis of Boc and Fmoc Strategies
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a foundational and indispensable technique. Solid-Phase Peptide Synthesis (SPPS), a revolutionary method pioneered by R.B. Merrifield, enables the efficient, stepwise assembly of amino acids on an insoluble resin support, dramatically simplifying purification.[1][2] The success of any synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions.[3][4]
Two methodologies have dominated the landscape of SPPS for decades: the classic acid-labile tert-butyloxycarbonyl (Boc) strategy and the more contemporary base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. The choice between them is a critical decision that profoundly impacts synthesis efficiency, crude product purity, and compatibility with complex or sensitive peptide targets. This guide provides an in-depth, objective comparison of these two cornerstone strategies, grounded in chemical principles and supported by established experimental protocols, to empower you to make the most informed decision for your research.
The Core Principle: Orthogonality in Protecting Group Strategy
To understand the fundamental difference between Boc and Fmoc chemistry, one must first grasp the principle of orthogonal protection .[4][5] In peptide synthesis, we manage three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at the beginning of each cycle to allow for the addition of the next amino acid.[4]
-
"Permanent" side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Tyr) throughout the synthesis. They must remain stable during the repetitive removal of the temporary Nα-group.[2][5]
-
Resin Linker: This determines how the C-terminal amino acid is anchored to the solid support and the conditions required for final cleavage.
An ideal protection scheme is "orthogonal," meaning each class of protecting group can be selectively removed under distinct chemical conditions without affecting the others.[4][5] This selectivity is the primary point of divergence between the Boc and Fmoc strategies.
The Classic Workhorse: The Acid-Labile Boc Strategy
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the original and foundational approach to SPPS.[6] Its logic is based on graduated acid lability , meaning different protecting groups are removed by varying strengths of acid. This is not a truly orthogonal system, as both temporary and permanent groups are removed by acidic reagents.[2][5]
Core Chemistry & Reagents
-
Nα-Protection: The acid-labile Boc group is used for temporary Nα-amino protection. It is stable to the conditions of peptide coupling but is readily removed by a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][7][8]
-
Side-Chain Protection: "Permanent" side-chain protecting groups are typically benzyl-based (Bzl) . These are stable to the repetitive TFA treatments used for Boc removal.[5][9]
-
Final Cleavage & Deprotection: A very strong, hazardous acid is required for the final step to simultaneously cleave the peptide from the resin and remove the robust benzyl-based side-chain groups.[10] The most common reagent for this is anhydrous hydrogen fluoride (HF) , though trifluoromethanesulfonic acid (TFMSA) can also be used.[5][6][10]
Experimental Workflow: The Boc-SPPS Cycle
The synthesis follows a cyclical process of deprotection, neutralization, and coupling. After TFA deprotection, the newly exposed N-terminal amine exists as a TFA salt and must be neutralized to the free amine with a tertiary base like diisopropylethylamine (DIEA) before the next coupling step can proceed.[2][5]
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
The Modern Standard: The Base-Labile Fmoc Strategy
Developed as a milder alternative, the Fmoc/tBu strategy is a truly orthogonal system, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid).[5][9][11] This fundamental difference is the source of its many advantages and has led to its widespread adoption as the method of choice for routine peptide synthesis.[9]
Core Chemistry & Reagents
-
Nα-Protection: The base-labile Fmoc group serves as the temporary Nα-amino protection. It is stable to acid and the conditions of peptide coupling but is rapidly cleaved by a secondary amine, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[9][12][13]
-
Side-Chain Protection: "Permanent" side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based .[9][]
-
Final Cleavage & Deprotection: The final cleavage from the resin and removal of the tBu-based side-chain groups are accomplished in a single step with a moderately strong acid, almost always TFA , typically in a "cocktail" containing scavenger reagents.[10][12][13]
Experimental Workflow: The Fmoc-SPPS Cycle
The Fmoc cycle is simpler as it does not require a separate neutralization step. The piperidine treatment removes the Fmoc group and leaves a free N-terminal amine, ready for the next coupling reaction after washing.[12]
Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.
Head-to-Head Comparison: Performance & Practicality
The choice between Boc and Fmoc chemistry is often dictated by the specific requirements of the peptide and the resources available.[9]
| Feature | Boc Strategy (Boc/Bzl) | Fmoc Strategy (Fmoc/tBu) |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM).[7][9] | Mild base (e.g., 20% piperidine in DMF).[9][13] |
| Side-Chain Protection | Benzyl-based (Bzl), stable to TFA.[9][] | tert-Butyl-based (tBu), stable to piperidine.[9][] |
| Final Cleavage | Very strong acid (Anhydrous HF, TFMSA).[6][9] | Moderately strong acid (TFA cocktail).[10][12] |
| Orthogonality | "Graduated Lability" - Not truly orthogonal.[2][5] | True Orthogonality - Base/acid cleavage schemes are distinct.[5][9] |
| Reagent Hazard | High. Requires specialized, corrosion-resistant equipment for HF.[9][15] | Moderate. TFA is corrosive but manageable in standard lab glassware.[11] |
| Crude Purity | Generally lower due to harsh repetitive acidolysis and strong final cleavage. | Often higher due to milder, cleaner deprotection steps.[9] |
| Automation | Less amenable to full automation due to HF step. | Highly amenable to automated synthesizers.[9][16] |
| Compatibility | Incompatible with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[17] | Excellent. Milder conditions are compatible with a wide range of PTMs.[9][15] |
| Key Advantage | Better for synthesizing long, hydrophobic, or aggregation-prone sequences.[9][16] | General-purpose synthesis, high purity, compatibility with sensitive residues.[] |
| Key Disadvantage | Harsh conditions, hazardous reagents, potential for numerous side reactions. | Diketopiperazine formation at the dipeptide stage can be problematic.[18][19] |
Navigating Potential Pitfalls: Common Side Reactions
A successful synthesis requires anticipating and mitigating potential side reactions. While some are common to both strategies, their prevalence can differ.
-
Diketopiperazine Formation: This is a major side reaction at the dipeptide stage, particularly in Fmoc-SPPS. The deprotected N-terminal amine of the second amino acid can attack the resin ester linkage, cleaving the dipeptide as a cyclic piperazinedione.[18][19] This is especially problematic for sequences with Proline or Glycine in the first two positions.[19] In Boc chemistry, the protonated state of the N-terminus after deprotection offers some protection against this reaction.[8]
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) are prone to this side reaction under both acidic and basic conditions, though it is a more significant issue in Fmoc chemistry due to the repeated base exposure.[17][18][19] The side-chain carboxyl can cyclize onto the peptide backbone, leading to a mixture of byproducts, including α- and β-aspartyl peptides, upon ring-opening.[17][19]
-
Aggregation: Hydrophobic sequences can aggregate on the resin, leading to poor solvation and incomplete coupling or deprotection reactions.[19] While this can occur in both strategies, the repetitive acidic treatments in Boc-SPPS can sometimes help disrupt interchain hydrogen bonding by keeping the N-termini protonated, thereby improving solvation and making it a preferred method for some "difficult" sequences.[9][16]
Field-Proven Methodologies: Experimental Protocols
The following are generalized, self-validating protocols. Optimization for specific sequences is always recommended.
Protocol 1: Standard Boc-SPPS Cycle (0.1 mmol scale)
-
Resin Swelling: Swell Merrifield or MBHA resin (~200 mg) in DCM (5 mL) in a reaction vessel for 30-60 minutes. Drain the solvent.[7]
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add 5 mL of 5% DIEA in DCM. Agitate for 2 minutes. Drain. Repeat once.[2]
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Nα-Boc protected amino acid (0.4 mmol, 4 eq.) and an activator like HBTU (0.38 mmol, 3.8 eq.) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), recouple.
Protocol 2: Standard Fmoc-SPPS Cycle (0.1 mmol scale)
-
Resin Swelling: Swell Fmoc-amino acid-loaded Wang or Rink Amide resin (~150 mg) in DMF (5 mL) in a reaction vessel for 30 minutes. Drain the DMF.[20]
-
Nα-Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain.[13][20]
-
Repeat the treatment with a fresh 5 mL of 20% piperidine in DMF for another 10 minutes to ensure complete deprotection.[13]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the fulvene adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Nα-Fmoc protected amino acid (0.4 mmol, 4 eq.) and an activator like HBTU (0.38 mmol, 3.8 eq.) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates complete coupling.[20]
Protocol 3: Final Cleavage and Deprotection
Boc Strategy (High HF Cleavage):
-
CAUTION: Anhydrous HF is extremely corrosive, toxic, and requires a specialized vacuum line and apparatus. This should only be performed by highly trained personnel.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in the HF reaction vessel. Add a scavenger, such as anisole (1.0 mL per gram of resin).
-
Cool the vessel to -5 to 0°C. Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[6]
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide by washing the residue with cold diethyl ether. Collect by filtration or centrifugation.[6]
Fmoc Strategy (TFA Cleavage):
-
CAUTION: TFA is highly corrosive and should be handled in a fume hood.
-
Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[13]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).[13]
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube containing cold (0°C) diethyl ether (approx. 40-50 mL).[20]
-
A white precipitate of the crude peptide should form. Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by RP-HPLC.
Making the Right Choice: A Decision Pathway
The selection of a synthesis strategy should be a deliberate process based on a multi-faceted analysis of the target peptide and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
A Researcher's Guide to Mass Spectrometry Analysis for D-Tyrosine Incorporation
In the landscape of modern drug development and proteomics, the site-specific incorporation of non-canonical amino acids (ncAAs) like D-tyrosine into peptides and proteins is a powerful strategy.[1][2][3][4][5] This modification can dramatically enhance therapeutic properties, including increased resistance to enzymatic degradation and modulated biological activity.[6] However, confirming the successful and precise incorporation of these chiral amino acids requires robust analytical techniques. Mass spectrometry (MS) stands as the cornerstone for this verification, offering unparalleled sensitivity and specificity.[]
This guide provides an in-depth comparison of mass spectrometry-based methodologies to confirm the incorporation of D-tyrosine. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
The Challenge of Chirality in Mass Spectrometry
Enantiomers, such as D- and L-tyrosine, possess identical masses, making their differentiation by conventional mass spectrometry challenging.[8] Therefore, successful analysis hinges on methods that can distinguish between these stereoisomers, either through pre-MS separation or through specific fragmentation behaviors in the mass spectrometer.
Comparative Analysis of Key Methodologies
The two primary strategies for analyzing D-amino acid incorporation using mass spectrometry are:
-
LC-MS/MS with Chiral Chromatography: This approach relies on separating the D- and L-amino acid-containing peptides or the constituent amino acids chromatographically before they enter the mass spectrometer.
-
Tandem MS (MS/MS) Fragmentation Analysis: This method exploits subtle differences in the fragmentation patterns of diastereomeric ions containing D- or L-amino acids.
Here, we compare these approaches across several key performance metrics:
| Feature | LC-MS/MS with Chiral Chromatography | Tandem MS (MS/MS) Fragmentation Analysis |
| Principle | Chromatographic separation of enantiomers/diastereomers prior to MS detection. | Differentiation based on distinct fragmentation patterns of diastereomeric precursor ions. |
| Primary Advantage | High-resolution separation, providing clear, quantifiable data.[9] | Can be performed without specialized chiral columns, offering flexibility.[10] |
| Primary Limitation | Requires specialized and often expensive chiral columns.[9] | Differences in fragmentation can be subtle and require careful optimization and data interpretation.[11] |
| Sample Preparation | May involve derivatization to enhance chiral separation.[12] | Can be performed on underivatized peptides, but may also benefit from derivatization to create diastereomers. |
| Sensitivity | Generally very high, capable of detecting trace amounts.[9] | Sensitivity is dependent on the degree of fragmentation difference between stereoisomers. |
| Quantification | Straightforward quantification based on peak areas of separated isomers. | Relative quantification is possible by comparing fragment ion intensities.[11] |
| Throughput | Can be lower due to longer chromatographic run times required for chiral separation. | Potentially higher throughput as it can be integrated into standard proteomic workflows. |
In-Depth Methodologies and Experimental Protocols
Methodology 1: Chiral LC-MS/MS for Unambiguous Confirmation
This is the gold standard for confirming D-tyrosine incorporation. The workflow involves enzymatic digestion of the protein, followed by chromatographic separation of the resulting peptides using a chiral column, and subsequent analysis by tandem mass spectrometry.
Caption: Workflow for Chiral LC-MS/MS Analysis.
-
Protein Digestion:
-
Denature the protein containing the putative D-tyrosine in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the solution to reduce the urea concentration to less than 2 M.
-
Add a protease (e.g., trypsin) and incubate overnight at 37°C. The choice of protease should be considered to generate peptides of an appropriate size for MS analysis.
-
-
Chiral Liquid Chromatography:
-
Equilibrate a chiral HPLC column (e.g., a polysaccharide-based or ligand-exchange column) with the initial mobile phase.[]
-
Inject the digested peptide mixture.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides. The specific gradient will depend on the column and the hydrophobicity of the peptides.
-
The D-tyrosine-containing peptide will have a different retention time than its L-tyrosine counterpart.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) source of a high-resolution mass spectrometer.
-
Acquire MS1 scans to identify the precursor ions of the peptides.
-
Perform data-dependent MS/MS on the most abundant precursor ions to obtain fragmentation spectra.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptide sequences from the MS/MS spectra.
-
Manually inspect the chromatograms to confirm the elution of the D-tyrosine-containing peptide at its expected retention time, distinct from the L-isomer.
-
Methodology 2: Tandem Mass Spectrometry of Diastereomeric Adducts
This method circumvents the need for a chiral column by derivatizing the peptide with a chiral reagent. This creates diastereomers that can be separated on a standard reversed-phase column or, in some cases, distinguished directly by their fragmentation patterns in the mass spectrometer.
Caption: Workflow for Diastereomeric Adduct MS/MS Analysis.
-
Peptide Preparation:
-
Isolate the peptide of interest, either through synthesis and purification or by digesting a larger protein and fractionating the resulting peptides.
-
-
Chiral Derivatization:
-
React the peptide with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or (S)-naproxen chloride.[12] This reaction typically targets the primary amine of the N-terminus and any lysine side chains.
-
The reaction creates diastereomers that will have different physicochemical properties.
-
-
Reversed-Phase Liquid Chromatography:
-
Separate the derivatized diastereomers on a standard C18 reversed-phase column. The two diastereomers should elute at different retention times.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting diastereomers by ESI-MS and MS/MS as described in the previous method.
-
-
Data Analysis:
-
Confirm the identity of the derivatized peptide by its mass and fragmentation pattern.
-
The presence of two peaks with the same mass and similar fragmentation patterns, but different retention times, confirms the presence of both D- and L-isomers.
-
Addressing Potential Pitfalls: The Importance of Controls
A crucial aspect of confirming D-amino acid incorporation is the prevention of artificial racemization during sample preparation.[13][14] Acid hydrolysis, a common method for breaking down proteins into their constituent amino acids, is known to cause some degree of racemization.[13]
To mitigate this, it is essential to:
-
Use enzymatic digestion whenever possible, as it is performed under milder conditions that do not induce racemization.
-
Include controls: Analyze a synthetic peptide standard containing the L-form of the amino acid in parallel with your sample. This will help to identify any racemization that may be occurring during your sample preparation and analysis workflow.
-
Consider deuterated acid hydrolysis: For total amino acid analysis, hydrolysis in deuterated acid (e.g., DCl) can help to distinguish between native D-amino acids and those formed by racemization during hydrolysis.[13][14] Amino acids that undergo racemization will incorporate a deuterium atom, resulting in a +1 Da mass shift.[13]
Conclusion: Selecting the Right Tool for the Job
Both chiral LC-MS/MS and the analysis of diastereomeric adducts are powerful techniques for confirming the incorporation of D-tyrosine.
-
For definitive, quantitative analysis , especially in a regulatory or quality control environment, chiral LC-MS/MS is the recommended approach due to its high resolving power and clear-cut results.
-
For higher-throughput screening or when a chiral column is not available , the diastereomeric adduct method provides a viable alternative .
By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate mass spectrometry strategy to validate the incorporation of D-tyrosine in their peptides and proteins, paving the way for the development of novel and more effective therapeutics.
References
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing D-Amino Acid Position in Peptides by Ion Mobility-Mass Spectrometry
Introduction: The Chirality Challenge in Peptide Analysis
The incorporation of D-amino acids into peptides, once considered a biological rarity, is now recognized as a widespread and functionally significant post-translational modification.[1][2] These stereochemical alterations can profoundly impact a peptide's structure, stability, and biological activity, making their accurate identification and localization crucial for understanding their roles in health and disease.[1][3] However, the subtle difference between L- and D-amino acids—a mirror-image arrangement of atoms—poses a significant analytical challenge. Conventional mass spectrometry (MS) techniques, which separate ions based on their mass-to-charge ratio (m/z), are inherently blind to this stereoisomerism, as D- and L-containing peptides are isobaric.[4][5]
This guide provides an in-depth exploration of ion mobility-mass spectrometry (IM-MS) as a powerful solution for not only differentiating between peptides containing D- and L-amino acids but also for pinpointing the exact location of the D-amino acid within the peptide sequence.[1][6] We will delve into the fundamental principles of ion mobility, provide detailed experimental protocols, and offer a comparative analysis with other established techniques.
The Power of Shape: Unraveling Stereoisomers with Ion Mobility
Ion mobility spectrometry adds a critical dimension of separation to mass spectrometry by distinguishing ions based on their size, shape, and charge.[1][2][7] In the gas phase, under the influence of a weak electric field and against a neutral buffer gas, ions with different three-dimensional structures will experience different levels of drag. This results in distinct drift times through the ion mobility cell.[8][9]
The substitution of an L-amino acid with its D-enantiomer can induce subtle yet significant changes in the peptide's overall conformation.[1][10] These conformational differences translate into variations in the ion's rotationally averaged collision cross-section (CCS), the effective area that the ion presents to the buffer gas.[1][8] Consequently, even though they have the same m/z, the D- and L-containing peptide isomers will exhibit different drift times, allowing for their separation and individual analysis.[1][11]
Several types of ion mobility devices are commonly coupled with mass spectrometers, including linear drift tubes (LDT), traveling wave ion guides (TWIGS), and high-field asymmetric ion mobility spectrometry (FAIMS).[12] Each of these technologies offers unique advantages in terms of resolution, sensitivity, and speed.[12]
Experimental Workflow: A Step-by-Step Guide to D-Amino Acid Localization
The following protocol outlines a general workflow for the characterization of D-amino acid containing peptides using a liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS/MS) platform.[1]
Diagram: LC-IM-MS/MS Workflow for D-Amino Acid Analysis
Caption: Workflow for D-amino acid localization.
Detailed Protocol:
-
Sample Preparation:
-
Synthesize or obtain both the all-L and the putative D-amino acid containing peptide standards.
-
For complex biological samples, perform standard protein extraction and enzymatic digestion (e.g., with trypsin) to generate a peptide mixture.
-
-
Liquid Chromatography (LC) Separation:
-
Employ a reversed-phase LC column to separate the peptide mixture based on hydrophobicity. This step helps to reduce sample complexity before introduction into the mass spectrometer. While not always capable of separating D/L isomers, it provides initial cleanup and separation of other peptide components.[4]
-
-
Ion Mobility-Mass Spectrometry (IM-MS) Analysis:
-
Introduce the eluent from the LC system into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The generated peptide ions are then introduced into the ion mobility cell.
-
Ions traverse the ion mobility cell, separating based on their CCS.
-
The mobility-separated ions then enter the mass analyzer for m/z measurement (MS1).
-
-
Tandem Mass Spectrometry (MS/MS) for Localization:
-
Select the precursor ion of interest (the m/z corresponding to the peptide being investigated).
-
Subject the selected precursor ion to collision-induced dissociation (CID) or other fragmentation techniques.[4]
-
Analyze the resulting fragment ions in a second stage of mass analysis (MS2).
-
-
Data Analysis:
-
Precursor Ion Level: Compare the arrival time distributions (ATDs) of the all-L and the D-containing peptide precursors. A shift in the arrival time indicates a difference in conformation and confirms the presence of the D-amino acid.[6]
-
Fragment Ion Level: This is the key to localization. The fragmentation of a peptide produces a series of ions (e.g., b- and y-ions) that represent different portions of the original peptide sequence.
-
By systematically analyzing the arrival times of the fragment ion series, the exact position of the D-amino acid can be pinpointed.[1][6]
-
Comparative Analysis: IM-MS vs. Alternative Techniques
While IM-MS offers a powerful and direct approach, it's important to understand its performance in the context of other analytical methods.
| Feature | Ion Mobility-Mass Spectrometry (IM-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle of Separation | Gas-phase ion mobility (shape, size, charge)[1] | Liquid-phase chromatography (polarity, hydrophobicity)[4] | Nuclear spin properties in a magnetic field |
| D/L Isomer Separation | Direct separation of many D/L peptide isomers[11] | Requires chiral columns or derivatization[14] | Can distinguish stereoisomers, but complex for peptides |
| Localization of D-Amino Acid | Yes, by analyzing fragment ion mobilities[6] | Indirectly, through retention time shifts of fragments | Possible, but requires complex multi-dimensional experiments |
| Sensitivity | High (nanomolar to picomolar)[3] | High (picomolar to femtomolar)[14] | Relatively low (micromolar to millimolar) |
| Speed | Fast (milliseconds for mobility separation)[11] | Slower (minutes for chromatographic run)[4] | Slow (hours to days for data acquisition) |
| Sample Consumption | Low (microliters) | Low (microliters) | High (milligrams) |
| Structural Information | Provides collision cross-section (CCS) values[8] | Provides retention time | Detailed 3D structure and dynamics |
| Limitations | Resolution may not be sufficient for all isomers[2] | Chiral methods can be specific and not universally applicable[15] | Low throughput, requires pure samples, complex data analysis |
Decision-Making Diagram: Choosing the Right Technique
References
- 1. tandfonline.com [tandfonline.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ion mobility mass spectrometry for peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tyrosine Side-Chain Protection: Navigating Alternatives to the Tert-Butyl Group
In the intricate discipline of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly influencing the yield, purity, and feasibility of synthesizing complex peptide targets. The phenolic hydroxyl group of tyrosine presents a significant challenge; its nucleophilicity necessitates robust protection to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation.[1]
For decades, the tert-butyl (tBu) ether has been the cornerstone of the dominant Fmoc/tBu orthogonal protection strategy.[2][3][4] Its stability to the basic conditions (e.g., piperidine) used for Nα-Fmoc group removal and its clean cleavage under strong acid (e.g., trifluoroacetic acid, TFA) have made Fmoc-Tyr(tBu)-OH the default choice for routine synthesis.[1][2][3][5] However, the pursuit of more complex, sensitive, or modified peptides has illuminated the limitations of the tBu group and spurred the development and application of viable alternatives.
This guide provides an in-depth comparison of key alternatives to the tBu protecting group for tyrosine. We will explore the chemical rationale behind their use, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed, strategic decisions for their specific synthetic challenges.
The Benchmark: Understanding the Tert-Butyl (tBu) Ether
The utility of the tBu group is rooted in its role within the Fmoc/tBu orthogonal strategy, where different classes of protecting groups are removed by chemically distinct mechanisms.[3][6][7][8] The Nα-Fmoc group is base-labile, while the tBu side-chain protection is acid-labile. This orthogonality allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid without disturbing the side-chain protection until the final cleavage step.[3]
Despite its widespread use, the tBu group is not without its drawbacks. During the final TFA-mediated cleavage, the tBu group is released as a highly reactive tert-butyl cation. This electrophile can attack nucleophilic residues within the peptide sequence, most notably tryptophan and methionine, leading to alkylation side products.[1][2][5][6] While this side reaction can be suppressed by using a "cocktail" of scavengers (e.g., water, triisopropylsilane), it remains a significant concern, particularly in complex syntheses.[5]
Chemical Structures of Key Protected Tyrosine Derivatives
Caption: Key protected tyrosine building blocks for SPPS.
Comparative Analysis of Alternative Protecting Groups
The choice of an alternative is dictated by the primary synthesis strategy (Fmoc or Boc) and the specific requirements of the target peptide, such as the presence of sensitive residues or the need for on-resin side-chain modification.
For Fmoc-Based SPPS: The Trityl (Trt) Group
The trityl (Trt) ether is a highly acid-labile protecting group and a leading alternative to tBu in Fmoc chemistry. Its increased sensitivity to acid allows for cleavage under much milder conditions.
-
Key Advantages :
-
Mild Cleavage : The Trt group can be removed with dilute TFA solutions (e.g., 1-5% TFA in DCM), which is significantly milder than the >90% TFA required for tBu cleavage.[6]
-
Reduced Side Reactions : The bulky trityl cation formed upon cleavage is less prone to causing alkylation side reactions compared to the tert-butyl cation.[6] This makes Fmoc-Tyr(Trt)-OH an excellent choice for peptides containing tryptophan or methionine.
-
Orthogonality : It enables the selective deprotection of the tyrosine side chain while the peptide remains attached to a standard acid-labile resin, facilitating on-resin modifications like phosphorylation or glycosylation.
-
-
Considerations :
-
The steric bulk of the Trt group could potentially hinder coupling efficiency in sterically demanding sequences, though this is not commonly observed.
-
A pivotal study by Barlos et al. demonstrated the tangible benefits of the Trt strategy. The synthesis of a model peptide containing Tyr, Met, and Trp using Fmoc-Tyr(Trt)-OH resulted in a significantly cleaner crude product compared to the same peptide synthesized using the standard Fmoc-Tyr(tBu)-OH, highlighting the reduction in cleavage-related side products.[6]
For Boc-Based SPPS: Benzyl (Bzl) and Its Derivatives
In Boc-based SPPS, the Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM) at each cycle. Consequently, side-chain protecting groups must be stable to these conditions and removable only by very strong acids (e.g., HF, TFMSA) during the final cleavage.
-
Benzyl (Bzl) Ether : The benzyl ether is the traditional protecting group for tyrosine in the Boc/Bzl strategy.[5][9][10] It is generally stable to the repetitive TFA treatments for Boc removal and is cleaved with HF.[5]
-
Primary Disadvantage : The Bzl group is not perfectly stable to TFA. Over the course of a long synthesis, partial deprotection can occur. More significantly, under these acidic conditions, the benzyl group can migrate from the phenolic oxygen to the C3 position of the tyrosine ring, resulting in the formation of 3-benzyltyrosine as a difficult-to-remove impurity.[5][11][12]
-
-
Substituted Benzyl Ethers : To overcome the instability of the Bzl group, derivatives with electron-withdrawing substituents on the benzyl ring were developed. These substituents destabilize the carbocation intermediate required for acid-mediated cleavage, thus increasing the group's stability.
-
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) : This is a highly robust alternative. The two electron-withdrawing chlorine atoms significantly enhance the acid stability of the ether linkage, making it stable to 50% TFA and preventing premature deprotection or rearrangement.[11][13] It is a superior choice for Boc-SPPS, especially for long peptides.[11][14] Cleavage requires strong acids like HF.[13]
-
2-Bromobenzyloxycarbonyl (2-BrZ) : This is a carbonate, not an ether, and offers excellent stability in Boc chemistry.[15][16] It is compatible with cleavage by TFMSA.[13] However, its lability to piperidine makes it unsuitable for standard Fmoc-SPPS.[13]
-
Workflow for Selecting a Tyrosine Protecting Group
Caption: Decision tree for tyrosine protecting group selection.
Quantitative Performance Comparison
The selection of a protecting group should be guided by quantitative data where available. The following table summarizes the key performance parameters of the discussed groups.
| Protecting Group | Primary Strategy | Stability | Cleavage Conditions | Key Advantage(s) | Major Side Reaction(s) |
| tert-Butyl (tBu) | Fmoc | Stable to base (piperidine) | Strong acid (e.g., 95% TFA)[1][5] | Well-established standard, orthogonal to Fmoc | t-Butylation of Trp, Met[1][5][6] |
| Trityl (Trt) | Fmoc | Stable to base (piperidine) | Mild acid (e.g., 1-5% TFA in DCM)[6] | Milder cleavage reduces side reactions; allows selective deprotection | Steric bulk may be a factor in rare cases |
| Benzyl (Bzl) | Boc | Partially labile to TFA | Strong acid (e.g., HF, TFMSA)[5] | Classic choice for Boc chemistry | O-to-C benzyl migration under acidic conditions[5][11] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Boc | Stable to 50% TFA[13] | Strong acid (e.g., HF)[13] | High acid stability prevents premature deprotection and migration | Requires very strong acid for cleavage |
| 2-Bromobenzyloxycarbonyl (2-BrZ) | Boc | Stable to strong acid | Strong acid (e.g., TFMSA)[13] | High acid stability | Labile to piperidine, limiting Fmoc use[13] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection (Fmoc-Tyr(tBu)-OH)
This protocol describes the final cleavage from a standard Wang or Rink Amide resin and simultaneous removal of tBu-based side-chain protecting groups.[2]
-
Materials :
-
Peptide-resin synthesized using Fmoc-Tyr(tBu)-OH.
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Cold diethyl ether.
-
Dichloromethane (DCM).
-
-
Procedure :
-
Place the dried peptide-resin (e.g., 50 mg) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet 2-3 times with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Protocol 2: Selective On-Resin Deprotection of Tyrosine (Fmoc-Tyr(Trt)-OH)
This protocol allows for the removal of the Trt group from the tyrosine side chain while the peptide remains attached to the resin, enabling further modification.
-
Materials :
-
Peptide-resin containing Fmoc-Tyr(Trt)-OH, with the N-terminus protected (e.g., with Fmoc or Boc).
-
Deprotection Solution: 1% TFA in DCM with 5% Triisopropylsilane (TIS) as a scavenger.
-
DCM for washing.
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM.
-
-
Procedure :
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (1% TFA / 5% TIS in DCM) for 10 minutes. Repeat this step 3-4 times to ensure complete removal. Note: The Trt cation is brightly colored, and the disappearance of color in the washings can indicate reaction completion.
-
Wash the resin thoroughly with DCM (5-7 times).
-
Neutralize the resin with the 10% DIPEA solution for 5 minutes.
-
Wash the resin again with DCM (5-7 times).
-
The resin now bears a peptide with a free tyrosine hydroxyl group, ready for on-resin modification (e.g., phosphorylation).
-
Conclusion and Authoritative Insights
The tert-butyl group remains the undisputed workhorse for routine peptide synthesis using the Fmoc/tBu strategy due to its reliability and extensive documentation.[2] However, a "one-size-fits-all" approach is insufficient for the demands of modern peptide science.
For researchers synthesizing peptides containing sensitive, easily oxidized residues like tryptophan, Fmoc-Tyr(Trt)-OH presents a superior alternative.[6] Its high acid lability allows for significantly milder cleavage conditions, minimizing side-product formation and often leading to cleaner crude peptides, which simplifies downstream purification. Furthermore, its unique cleavage properties open the door for sophisticated on-resin side-chain modifications.
Within the realm of Boc-based synthesis, the traditional Boc-Tyr(Bzl)-OH is often compromised by its instability during the repetitive acid treatments of long syntheses.[11][12] Here, the use of substituted benzyl ethers, particularly Boc-Tyr(2,6-Cl₂Bzl)-OH , provides a critical advantage.[11][14] The enhanced stability of this derivative against acid-catalyzed migration and cleavage ensures higher fidelity and purity of the final product.
Ultimately, the choice of a tyrosine protecting group is a strategic decision that must be made in the context of the entire synthetic plan.[1][5] By understanding the chemical properties and performance data of these alternatives, scientists can better navigate the challenges of peptide synthesis and achieve their desired targets with greater efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc-O-benzyl-L-tyrosine | 2130-96-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Quantitative Amino Acid Analysis for Determining Net Peptide Content
For researchers, scientists, and drug development professionals, the precise quantification of peptides is a critical cornerstone of experimental accuracy and therapeutic efficacy. Lyophilized synthetic peptides are not pure peptide; they are invariably complexed with non-peptide components such as water, adsorbed solvents, and counterions from purification steps.[1][2] The "net peptide content" (NPC) defines the actual percentage of peptide by weight in the lyophilized powder, a value that typically ranges from 60-90%.[1][3] Accurate determination of NPC is paramount for calculating peptide concentrations in sensitive assays, ensuring dose-response accuracy in pharmacological studies, and maintaining batch-to-batch consistency in drug manufacturing.[2][4]
This guide provides an in-depth comparison of quantitative amino acid analysis (AAA), the gold-standard method for NPC determination, with other analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you to make informed decisions for your peptide quantification needs.
The Crucial Distinction: Net Peptide Content vs. Purity
Before proceeding, it is essential to distinguish between net peptide content and peptide purity.
-
Peptide Purity: Determined by techniques like High-Performance Liquid Chromatography (HPLC), purity indicates the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., deletion sequences, incompletely deprotected peptides).[2][5][6]
-
Net Peptide Content (NPC): This value represents the percentage of all peptide material (including the target peptide and peptide impurities) in the total lyophilized powder.[1][6]
To determine the precise amount of your target peptide in a vial, both purity and NPC must be known.
Quantitative Amino Acid Analysis (AAA): The Gold Standard
Amino Acid Analysis is a powerful technique that provides the absolute quantification of a peptide by breaking it down into its constituent amino acids.[7][8][9] The fundamental principle involves the complete hydrolysis of the peptide's amide bonds, followed by the chromatographic separation and quantification of the released amino acids.[4][6] This method, pioneered by Stein and Moore, remains a benchmark for its accuracy and reliability.[3][10]
The AAA Workflow: A Step-by-Step Rationale
The AAA process can be visualized as a three-stage workflow. Understanding the rationale behind each step is key to achieving accurate and reproducible results.
Caption: The three-stage workflow of quantitative amino acid analysis.
Stage 1: Peptide Hydrolysis The objective is to quantitatively break every peptide bond to release the individual amino acids. The standard method involves acid hydrolysis using 6 M HCl at 110°C for 18-24 hours.[7]
-
Why Acid Hydrolysis? Strong acid at high temperatures provides the energy needed to cleave the highly stable peptide bonds.
-
Causality Behind Limitations: This harsh process is a necessary evil. It leads to the partial or complete destruction of certain amino acids. Tryptophan is destroyed, serine and threonine are partially degraded, and cysteine and methionine can be oxidized.[4] Asparagine and glutamine are deamidated to aspartic acid and glutamic acid, respectively. These limitations must be accounted for in the final calculation by applying correction factors or by choosing stable amino acids for quantification.
Stage 2: Derivatization Most amino acids lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using UV or fluorescence detectors.[11][12] Derivatization chemically modifies the amino acids with a tag that is easily detectable. This can be performed either before (pre-column) or after (post-column) chromatographic separation.
Stage 3: Chromatographic Separation and Quantification The derivatized amino acids are separated using liquid chromatography. The choice of chromatography depends on the derivatization method. The separated amino acids are then detected, and the area of each peak is compared to that of a known concentration standard to determine the quantity of each amino acid.[3]
Comparative Analysis of AAA Methodologies
The critical choice in AAA is the point of derivatization: pre-column or post-column. Each approach has distinct advantages and disadvantages that impact sensitivity, reproducibility, and experimental design.
Pre-Column vs. Post-Column Derivatization
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
| Principle | Amino acids are derivatized before injection onto the HPLC column.[12] | Amino acids are first separated on the column and then derivatized before entering the detector.[12][13] |
| Workflow | Sample → Derivatization → Separation → Detection | Sample → Separation → Derivatization → Detection |
| Common Reagents | PITC, Dansyl Chloride, AQC, OPA | Ninhydrin, OPA |
| Advantages | - High sensitivity (sub-picomole).[3] - Lower reagent consumption.[12] - Versatility with standard RP-HPLC systems.[12] | - High reproducibility and robustness.[11][13] - Less susceptible to matrix effects from the sample.[12][14] - Automation is straightforward.[12] |
| Disadvantages | - Susceptible to interference from sample matrix.[12] - Derivative stability can be a concern.[7] - Potential for multiple derivative products for a single amino acid. | - Requires specialized post-column reaction hardware.[11] - Generally lower sensitivity than pre-column methods. - Higher reagent consumption. |
Expert Insight: Pre-column derivatization, such as the Waters AccQ•Tag™ system (which uses AQC), is often favored in modern labs for its high sensitivity and compatibility with ubiquitous UPLC/HPLC systems.[3] However, for complex sample matrices or when the highest level of quantitation reproducibility is required for regulatory filings, the robustness of post-column ninhydrin methods remains highly valuable.[13]
Experimental Protocol: Pre-Column Derivatization (AQC Method)
This protocol is based on the widely used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization chemistry.
-
Hydrolysis: a. Accurately weigh approximately 1 mg of the lyophilized peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl containing 0.1% phenol (phenol acts as a scavenger to protect tyrosine). c. Freeze the sample, evacuate the tube to create a vacuum, and seal it. d. Place the sealed tube in an oven at 110°C for 24 hours. e. After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution & Derivatization: a. Reconstitute the dried hydrolysate in 100 µL of 20 mM HCl. This solution is the sample hydrolysate. b. In a separate vial, prepare the amino acid standard solution at a known concentration. c. To 10 µL of the sample hydrolysate (or standard), add 70 µL of borate buffer. d. Add 20 µL of the AQC reagent, vortex immediately, and heat at 55°C for 10 minutes. The derivatization reaction is now complete.
-
UPLC-UV Analysis: a. Inject the derivatized sample onto a C18 reversed-phase column. b. Separate the derivatized amino acids using a gradient of an aqueous buffer (e.g., acetate-phosphate) and an organic solvent (e.g., acetonitrile). c. Detect the derivatives using a UV detector at 260 nm.
-
Calculation of Net Peptide Content: a. Quantify at least three stable amino acids from the chromatogram by comparing their peak areas to the corresponding standards. b. Calculate the nanomoles (nmol) of each quantified amino acid. c. Determine the average nmol/mg of the peptide for the chosen amino acids. d. Calculate the theoretical nmol/mg based on the peptide's sequence and molecular weight. e. NPC (%) = (Actual average nmol/mg / Theoretical nmol/mg) x 100.
Caption: Workflow for pre-column derivatization using AQC reagent.
Alternative Methods for Peptide Quantification: A Comparative Overview
While AAA is the gold standard for NPC, other methods are used for peptide quantification, each with specific applications and limitations.
| Method | Principle | Advantages | Disadvantages | Best For |
| Amino Acid Analysis (AAA) | Hydrolysis to constituent amino acids, followed by their quantification.[4] | High Accuracy & Precision: Considered a "gold standard" for absolute quantification.[4][10] | Destructive: Sample cannot be recovered. Time-consuming: Hydrolysis is a lengthy step. Amino Acid Destruction: Some amino acids are degraded during hydrolysis.[4] | Accurate Net Peptide Content (NPC) determination for establishing reference standards and precise dosing solutions. |
| Elemental Analysis (CHN) | Measures the percentage of Carbon, Hydrogen, and Nitrogen. NPC is calculated from the nitrogen content. | High Accuracy: Can be more accurate than AAA if performed correctly.[1] | High Sample Consumption: Requires milligram quantities of peptide.[1] Assumes all Nitrogen is from the peptide: Non-peptide nitrogen sources (e.g., residual solvents, ammonia) will lead to overestimation. | Orthogonal validation of NPC for bulk peptide material where sample amount is not a limiting factor. |
| Quantitative NMR (qNMR) | Integrates the signal of specific peptide protons against a certified internal standard of known concentration.[15][16] | Primary Method: Direct, non-destructive measurement. Provides Structural Info: Confirms identity simultaneously. Rapid: Shorter analysis time than AAA.[16] | Lower Sensitivity: Requires more sample than AAA. Complex Spectra: Signal overlap in large peptides can complicate quantification. Requires Specialized Equipment: High-field NMR is not as common as HPLC. | Value assignment for peptide reference standards; quantification of small to medium-sized peptides with well-resolved protons.[15] |
| UV Spectrophotometry (A280) | Measures absorbance at 280 nm, primarily from Tryptophan (Trp) and Tyrosine (Tyr) residues. | Rapid & Simple: Requires only a spectrophotometer. Non-destructive: Sample can be recovered. | Sequence Dependent: Only applicable to peptides containing Trp or Tyr. Inaccurate: Highly dependent on an accurate extinction coefficient; susceptible to interference from other UV-absorbing contaminants. | Quick, rough estimation of concentration for peptides with known extinction coefficients; not suitable for accurate NPC.[17] |
| Colorimetric Assays (BCA, Bradford) | Rely on color changes from the interaction of peptide bonds (BCA) or specific amino acids (Bradford) with reagents.[4] | Simple & Rapid: Well-suited for high-throughput screening.[4] | Low Specificity: Prone to interference from many common buffer components. Non-linear Response: Response varies between different peptides. | Preliminary, relative quantification of protein/peptide solutions, particularly for screening purposes.[4] |
Validation and Trustworthiness: A Self-Validating System
For any quantification method, particularly in a regulated environment, adherence to validation guidelines is crucial. The principles outlined in ICH Q2(R1) "Validation of Analytical Procedures" provide a framework for ensuring your method is fit for its purpose.[18][19][20][21]
A self-validating AAA protocol should incorporate the following checks:
-
Specificity: Demonstrate that the chromatographic peaks correspond only to the amino acids of interest without interference from derivatization reagents or matrix components.
-
Linearity: Analyze the amino acid standard at a range of concentrations to prove a linear relationship between concentration and detector response.
-
Accuracy: Analyze a sample of known concentration (e.g., a certified reference peptide) and show that the measured value is close to the true value.
-
Precision (Repeatability & Intermediate Precision): Perform multiple analyses of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision) to demonstrate low variability (%RSD).
-
Robustness: Intentionally make small variations to method parameters (e.g., temperature, mobile phase composition) to ensure the method remains reliable.
By systematically validating your AAA method according to these principles, you build a trustworthy, self-validating system that ensures the integrity of your quantitative data.
Conclusion: Selecting the Right Tool for the Job
Quantitative amino acid analysis is an indispensable tool for accurately determining the net peptide content, providing the foundation for reliable and reproducible science. While it is more labor-intensive than other methods, its accuracy and standing as a primary analytical technique are unparalleled.
-
For absolute, accurate NPC determination , required for reference standard characterization, precise concentration calculations, and regulatory submissions, AAA is the method of choice .
-
For orthogonal validation of NPC on bulk material , Elemental Analysis provides a robust alternative if sufficient sample is available.
-
For rapid quantification of reference standards where non-destructive analysis is preferred, qNMR is a powerful and increasingly adopted technique.
-
For quick, routine estimations of concentration, UV Spectrophotometry and colorimetric assays have their place, but their limitations must be fully understood and acknowledged.
By understanding the principles, workflows, and comparative strengths of these methods, researchers and drug developers can confidently select and implement the most appropriate strategy for their peptide quantification needs, ensuring data integrity from the bench to the clinic.
References
- 1. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 2. peptide.com [peptide.com]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Peptide analysis - ProteoGenix US [us.proteogenix.science]
- 6. bachem.com [bachem.com]
- 7. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Overview [biosyn.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. scitide.com [scitide.com]
- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 13. youtube.com [youtube.com]
- 14. uspbpep.com [uspbpep.com]
- 15. Survey of peptide quantification methods and comparison of their reproducibility: A case study using oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. starodub.nl [starodub.nl]
Navigating the Chiral Maze: A Comparative Guide to the Analytical Methods for Detecting and Quantifying D-Amino Acid-Containing Peptide Epimers
Introduction: The Significance of Chirality in Peptide Therapeutics
In the realm of peptide drug development and proteomics, the stereochemistry of amino acid residues is of paramount importance. The substitution of a single L-amino acid with its D-enantiomer creates a peptide epimer, a diastereomer with identical mass and sequence but a different three-dimensional structure. This seemingly subtle change can profoundly impact a peptide's biological activity, proteolytic stability, and immunogenicity. For researchers, scientists, and drug development professionals, the accurate detection and quantification of these D-amino acid-containing peptide (DAACP) epimers is not merely an analytical challenge; it is a critical step in ensuring the safety, efficacy, and quality of peptide-based therapeutics and in understanding fundamental biological processes.[1][2]
The inherent difficulty in analyzing peptide epimers lies in their identical mass-to-charge ratio, which renders them indistinguishable by conventional mass spectrometry.[3] This guide provides an in-depth, comparative analysis of the leading analytical methods for tackling this challenge, offering field-proven insights and detailed experimental protocols to empower you in your research and development endeavors.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for DAACP epimers is dictated by the specific requirements of the analysis, including the desired sensitivity, resolution, throughput, and the nature of the peptide itself. Here, we objectively compare the performance of the most powerful techniques in the analytical arsenal.
| Method | Principle | Advantages | Limitations | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of epimers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Robust, reproducible, and widely available. Excellent for preparative separation. | Requires method development for each peptide. May not be suitable for complex mixtures. | Routine quality control, purity assessment of synthetic peptides. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass spectrometric detection and fragmentation. Differentiation is based on differences in fragmentation patterns. | High sensitivity and selectivity. Provides structural information. | Standard fragmentation (CID) may not always provide sufficient differentiation. Requires epimer standards for comparison. | Identification and quantification of known DAACPs in complex matrices. |
| Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS) | Separation based on size, shape, and charge in the gas phase (ion mobility) in addition to chromatographic separation and mass analysis. | Provides an additional dimension of separation. Can resolve co-eluting epimers and localize the D-amino acid.[2][4] | Instrumentation is less common than standard LC-MS. Data analysis can be complex. | Discovery of novel DAACPs, in-depth structural characterization. |
| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector in the background electrolyte.[5][6] | High separation efficiency, low sample and reagent consumption.[5] | Lower loading capacity compared to HPLC. Can be less robust for routine applications. | Analysis of charged and polar peptides, screening for chiral selectors. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation based on distinct chemical shifts and nuclear Overhauser effect (NOE) patterns arising from the different 3D structures of epimers. | Provides detailed structural information in solution without the need for standards. Can identify the exact location of the D-amino acid.[7] | Low sensitivity, requires relatively large amounts of pure sample. Not suitable for quantification of low-level epimers. | Definitive structural elucidation of isolated peptide epimers. |
In-depth Focus on Key Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a cornerstone for the separation of peptide epimers due to its robustness and scalability. The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP).
Causality Behind Experimental Choices: The separation is driven by the formation of transient diastereomeric complexes between the peptide epimers and the chiral selector on the CSP. The stability of these complexes differs due to steric and electronic interactions, leading to different retention times. Zwitterionic CSPs, such as those derived from cinchona alkaloids, have shown great utility for separating underivatized amino acids and small peptides due to their ability to engage in multiple interaction modes (ion-exchange, hydrogen bonding, and dipole-dipole).[8][9]
This protocol provides a general framework for the separation of a simple dipeptide epimer pair (e.g., L-Ala-L-Phe vs. D-Ala-L-Phe).
Step 1: Column Selection and Equilibration
-
Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm).[8]
-
Mobile Phase: 50/50/0.1 (v/v/v) Methanol/Acetonitrile/Acetic Acid.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. The use of methanol and acetonitrile provides good solubility for the peptides, while the small amount of acid helps to control the ionization state of the analytes and the stationary phase.[8]
Step 2: Sample Preparation
-
Dissolve the peptide sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Step 3: Injection and Data Acquisition
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Run Time: 30 minutes or until both epimers have eluted.
Step 4: Data Analysis
-
Identify the peaks corresponding to the two epimers based on their retention times.
-
Quantify the relative amounts of each epimer by integrating the peak areas. The percentage of the D-amino acid-containing epimer can be calculated as: % D-epimer = (Area of D-epimer peak / (Area of L-epimer peak + Area of D-epimer peak)) * 100
Caption: Chiral HPLC workflow for peptide epimer analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Advanced Fragmentation
For complex samples or when higher sensitivity is required, LC-MS/MS is the method of choice. While conventional Collision-Induced Dissociation (CID) can sometimes differentiate epimers based on subtle differences in fragment ion intensities, more advanced fragmentation techniques are often necessary for unambiguous identification.[3]
-
Higher-Energy Collisional Dissociation (HCD): HCD, performed in an Orbitrap mass spectrometer, can provide richer fragmentation spectra than CID. The higher collision energy can lead to more pronounced differences in the fragmentation patterns of epimers, particularly for y-ions.[10][11] The choice of collision energy is critical; a stepped normalized collision energy approach can be employed to acquire a more diverse range of fragment ions.[12]
-
Radical-Directed Dissociation (RDD): RDD is a powerful technique that is highly sensitive to the stereochemistry of the peptide.[13][14] A radical is introduced to the peptide, and the subsequent fragmentation is directed by the radical's location and migration, which is influenced by the peptide's 3D structure. This often results in significant differences in the fragmentation spectra of epimers, allowing for confident identification and even quantification.[15]
This protocol outlines a general method for analyzing a tryptic digest of a protein to identify potential DAACPs.
Step 1: Sample Preparation (Tryptic Digestion)
-
Denature the protein sample (e.g., with 8 M urea).
-
Reduce disulfide bonds (e.g., with dithiothreitol).
-
Alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the protein with trypsin overnight at 37 °C.
-
Quench the digestion with formic acid and desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
Step 2: LC Separation
-
Column: C18 reversed-phase column (e.g., 150 mm x 75 µm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes.
-
Flow Rate: 300 nL/min.
Step 3: MS and MS/MS Data Acquisition (HCD)
-
Mass Spectrometer: Orbitrap mass spectrometer.
-
MS1 Scan: Acquire full MS scans from m/z 350-1500.
-
MS2 Scans (HCD):
-
Select the top 10 most intense precursor ions for HCD fragmentation.
-
Use a normalized collision energy (NCE) of 27%. For more comprehensive fragmentation, a stepped NCE (e.g., 25%, 30%, 35%) can be used.[12]
-
Acquire HCD spectra in the Orbitrap at a resolution of 15,000.
-
Step 4: Data Analysis
-
Process the raw data with a proteomics software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a protein database, allowing for the possibility of amino acid isomerization.
-
Manually inspect the MS/MS spectra of potential DAACP candidates. Compare the fragmentation patterns of the suspected epimers. Look for significant differences in the relative intensities of key fragment ions.
Caption: LC-MS/MS (HCD) workflow for DAACP identification.
Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS)
LC-IMS-MS is a powerful, multidimensional technique that separates ions based on their drift time through a gas-filled chamber.[3] Epimers with different 3D structures will have different collision cross-sections (CCS), leading to different drift times and allowing for their separation.[4] This technique is particularly valuable for the discovery of novel DAACPs and for localizing the position of the D-amino acid.[2][4]
Causality Behind Experimental Choices: The separation in the ion mobility cell is based on the shape and size of the ion. A more compact structure will experience fewer collisions with the drift gas and will therefore have a shorter drift time than a more extended structure. The presence of a D-amino acid can alter the peptide's folding in the gas phase, leading to a change in its CCS and enabling its separation from the all-L epimer.
This protocol describes a general workflow for the non-targeted screening of DAACPs in a biological extract.
Step 1: Sample Preparation
-
Extract peptides from the biological sample using an appropriate method (e.g., acid extraction followed by SPE).
Step 2: LC Separation
-
Use a reversed-phase LC method similar to that described for LC-MS/MS to separate the peptide mixture.
Step 3: IMS-MS Data Acquisition
-
Mass Spectrometer: A hybrid IMS-MS instrument (e.g., Waters SYNAPT G2-Si, Agilent 6560).
-
Acquire data in a data-independent acquisition (DIA) or data-dependent acquisition (DDA) mode that includes ion mobility separation.
-
For each precursor ion, record its m/z, retention time, and drift time.
Step 4: Data Analysis
-
Process the data using software that can handle multidimensional data (e.g., HDMS, MassHunter).
-
Look for features with the same m/z and retention time but different drift times. These are potential epimer pairs.
-
Fragment the precursor ions of interest and analyze the MS/MS spectra to confirm the peptide sequence.
-
To confirm the presence of a D-amino acid, the putative DAACP can be synthesized and its retention time and drift time compared to the endogenous peptide.[2]
Caption: Multidimensional separation in LC-IMS-MS.
Data Interpretation and Quantification
Accurate quantification of peptide epimers is crucial for quality control and for understanding their biological significance.
-
HPLC-UV: For well-resolved peaks, quantification can be performed by integrating the peak areas, assuming the epimers have the same molar absorptivity. A calibration curve using standards of known concentration should be prepared for absolute quantification.
-
LC-MS/MS: Quantification is typically performed using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). Stable isotope-labeled internal standards of both the L- and D-epimers are ideal for the most accurate quantification. In their absence, relative quantification can be performed by comparing the peak areas of specific fragment ions that show a significant difference in intensity between the two epimers.
Regulatory Considerations
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have stringent requirements for the characterization of peptide therapeutics, including the identification and quantification of impurities.[16] Isomeric impurities, including DAACPs, are of particular concern due to their potential to affect the drug's safety and efficacy.[17][18] It is essential to use validated analytical methods to demonstrate control over the stereochemical purity of the drug substance.[19][20]
Summary and Future Perspectives
The field of analytical chemistry has made significant strides in developing powerful methods for the detection and quantification of D-amino acid-containing peptide epimers. Chiral HPLC remains a robust tool for routine analysis, while advanced MS techniques, particularly LC-IMS-MS, are pushing the boundaries of discovery and detailed characterization. Capillary electrophoresis and NMR spectroscopy offer valuable, complementary information.
As our understanding of the "D-amino acid world" expands, the demand for even more sensitive, high-throughput, and comprehensive analytical methods will continue to grow. The integration of multiple techniques, such as the coupling of chiral chromatography with IMS-MS, holds great promise for unraveling the complexities of peptide stereochemistry. For researchers and drug developers, a thorough understanding of the principles, advantages, and limitations of each of these methods is essential for navigating the chiral maze and ensuring the quality and safety of the next generation of peptide therapeutics.
References
- 1. Advances in chiral separations of small peptides by capillary electrophoresis and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Higher-energy C-trap dissociation for peptide modification analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differentiation of peptide isomers and epimers by radical-directed dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-D-Tyr(tBu)-OH for Laboratory Professionals
Understanding Boc-D-Tyr(tBu)-OH: A Profile
This compound is a protected amino acid derivative commonly used in peptide synthesis.[1] The tert-butoxycarbonyl (Boc) and tert-butyl (tBu) groups serve as protecting agents, preventing unwanted side reactions during synthesis. While it is not classified as a hazardous substance, its handling and disposal require adherence to standard laboratory safety protocols to minimize any potential environmental impact.[2][3]
Core Directive: Safety and Compliance
The primary objective in the disposal of any chemical reagent is the assurance of safety for all personnel and the preservation of environmental integrity. The procedures outlined below are designed to meet this objective in compliance with federal, state, and local regulations.[2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate PPE. This serves as the first line of defense against accidental exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Splash-proof |
| Hand Protection | Chemical-resistant gloves | e.g., nitrile |
| Body Protection | Lab Coat / Full Suit | To prevent skin contact |
| Respiratory | Dust Respirator | Recommended if dust is generated |
Note: For larger spills, a self-contained breathing apparatus may be necessary. Always consult your institution's safety officer for specific guidance.[4]
Step-by-Step Disposal Protocol
The method of disposal for this compound will vary depending on the form and quantity of the waste.
Solid Waste Disposal (Unused Reagent, Contaminated Labware)
-
Waste Collection : All solid waste, including any remaining this compound powder and contaminated items such as weighing paper, gloves, and pipette tips, should be placed in a designated, sealed container.[4]
-
Container Labeling : The waste container must be clearly labeled as "Solid Chemical Waste" and should include the full chemical name: "this compound".
-
Storage : The sealed container should be stored in a designated and secure waste accumulation area within the laboratory, away from incompatible materials.
-
Institutional Pickup : Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[4]
Liquid Waste Disposal (Solutions and Rinsates)
-
Waste Collection : Any solutions containing this compound should be collected in a designated, sealed container for liquid chemical waste.
-
Rinsate Management : Labware that has been in contact with the reagent should be rinsed with a suitable solvent (e.g., ethanol, acetone). This initial rinsate must be collected and disposed of as liquid chemical waste.[5]
-
Container Labeling : The liquid waste container must be clearly labeled as "Non-Halogenated Organic Liquid Waste" and include "this compound" in its contents list.
-
Storage and Pickup : Store the sealed container in the designated waste accumulation area and follow your institution's procedures for EHS pickup.
Spill Management
-
Small Spills : Use appropriate tools, such as a spatula, to carefully transfer the spilled material into the designated solid waste container.[2][4] Avoid generating dust.[4]
-
Large Spills : For significant spills, use a shovel to place the material into a suitable waste container.[2][4] It is advisable to consult with your institution's EHS department for guidance on managing large spills.
Disposal Decision Workflow
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: A workflow for the disposal of this compound.
Scientific Rationale and Trustworthiness
The protocols outlined in this guide are based on established principles of laboratory safety and chemical waste management. By treating this compound as a standard chemical waste product, we ensure a self-validating system of safety and compliance. Segregating waste streams and using clear labeling prevents accidental mixing of incompatible chemicals and ensures that the waste is handled correctly by disposal professionals. Adherence to these procedures not only protects laboratory personnel but also minimizes the potential for environmental contamination.
References
Comprehensive Guide to Personal Protective Equipment for Handling Boc-D-Tyr(tBu)-OH
A Senior Application Scientist's In-Depth Guide to Safety, Operations, and Disposal
Welcome to your essential resource for the safe and effective handling of Boc-D-Tyr(tBu)-OH (N-α-tert-Butoxycarbonyl-O-tert-butyl-D-tyrosine). As a cornerstone in solid-phase peptide synthesis (SPPS), this protected amino acid derivative is fundamental to advancing research in drug development and biochemical studies.[1][2][3] This guide moves beyond mere checklists to provide a framework of understanding, ensuring that every operational step is grounded in a deep appreciation for the chemical's properties and a commitment to laboratory safety. Here, we will detail not just what to do, but why you're doing it, building the trust and expertise necessary for confident and safe experimentation.
Hazard Assessment: Understanding this compound
Before any handling protocols are established, a thorough understanding of the reagent's potential hazards is paramount. This compound is a white to off-white solid powder.[1] While some safety data sheets may classify it as having "no known hazards," it is a best practice in laboratory settings to treat all chemical reagents with a degree of caution.[4] The primary risks associated with this compound, particularly in its powdered form, stem from potential irritation upon contact with skin, eyes, or the respiratory system.[4]
-
Inhalation: Inhaling the fine dust of the compound may cause respiratory tract irritation.[4]
-
Skin Contact: Although not always classified as a skin irritant, prolonged contact with the powder could lead to mild irritation. It may also be harmful if absorbed through the skin.[4]
-
Eye Contact: Direct contact with the eyes can cause irritation.[4]
-
Ingestion: Ingestion of the compound may be harmful.[4]
Upon combustion, this compound can decompose to produce hazardous oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂, …).[4] Therefore, it is crucial to keep the compound away from heat and sources of ignition.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is dictated by a risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling this compound in a standard laboratory setting.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant splash hazard.[6] | Protects the eyes from airborne dust particles and accidental splashes of any solvents used to dissolve the compound. |
| Hand Protection | Chemical-resistant nitrile gloves.[6][7] Gloves should be inspected for integrity before use and changed immediately if they become contaminated. | Nitrile gloves provide a sufficient barrier against incidental contact with the solid compound and many common laboratory solvents. Regular inspection and immediate replacement upon contamination are critical to prevent skin exposure. |
| Body Protection | A standard laboratory coat, fully buttoned.[4][6] | Prevents the contamination of personal clothing and protects the skin from accidental spills of the solid powder or solutions. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is necessary if dust is generated and engineering controls are insufficient.[6] For most small-scale lab work, this is not required if handled in a fume hood. | Protects the respiratory system from the inhalation of fine dust particles, which can cause irritation.[4] The need for respiratory protection is directly linked to the scale of the operation and the effectiveness of engineering controls. |
Operational Plan: From Weighing to Waste
A systematic workflow is essential for minimizing exposure and ensuring procedural consistency. The following diagram and detailed steps outline a safe and efficient operational plan for handling this compound.
Caption: A standard workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[6]
-
Ensure the work area is clean and uncluttered.
-
Before handling the compound, put on all required PPE as detailed in the table above. This includes a lab coat, safety goggles, and nitrile gloves.
-
-
Weighing and Transfer:
-
To avoid generating airborne dust, handle the compound as a solid and avoid vigorous scooping or pouring.[6]
-
Use a spatula or scoopula for transferring the powder from its container to a weighing vessel.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing. This compound is soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl Acetate.[1]
-
-
After Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash your hands with soap and water after removing your gloves and before leaving the laboratory.[4]
-
Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is a non-negotiable component of laboratory safety.
Spill Management:
-
Small Spills: For minor spills of the solid powder, carefully use a spatula or brush to transfer the material into a designated and clearly labeled waste container.[4][7] Avoid any actions that could generate dust.
-
Large Spills: In the event of a larger spill, use a shovel to place the material into a suitable waste container.[4][7] For significant spills, a self-contained breathing apparatus may be necessary.[7] It is always advisable to consult with a safety specialist for handling large spills.[4]
Disposal Protocol:
The primary method for the disposal of this compound is to treat it as chemical waste in accordance with all federal, state, and local environmental regulations.[4][7]
-
Waste Collection: Place all solid this compound waste, along with any contaminated materials such as weighing paper, gloves, or absorbent pads, into a designated and clearly labeled waste container.[7] The container should be suitable for solid chemical waste and have a secure lid.
-
Container Labeling: Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.[7]
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[7] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and scientific excellence within your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
